2,4-Dichlorothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICETWLGKJXCIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490880 | |
| Record name | 2,4-Dichloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-76-2 | |
| Record name | 2,4-Dichlorothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichlorothiazole: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4-dichlorothiazole. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for further functionalization. This document summarizes its known characteristics and provides detailed experimental protocols for its preparation, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Chemical Properties and Structure
This compound is a halogenated heterocyclic compound. While comprehensive experimental data for all its properties are not extensively reported in publicly available literature, the following tables summarize its key chemical and structural identifiers.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-1,3-thiazole |
| CAS Number | 4175-76-2 |
| Molecular Formula | C₃HCl₂NS |
| SMILES | Clc1ncc(Cl)s1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 154.02 g/mol | Calculated |
| Melting Point | 40-46 °C | [1] |
| Boiling Point | 226.8 °C at 760 mmHg | [2] |
| Appearance | Off-white to white crystalline solid | [1] |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the reaction of 2,4-thiazolidinedione with a chlorinating agent, such as phosphorus oxychloride. The following protocol provides a detailed procedure for this synthesis.
Experimental Protocol: Synthesis of this compound from 2,4-Thiazolidinedione
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add pyridine (1.0 eq) to the cooled mixture.
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation.
Reactivity and Synthetic Applications
The two chlorine atoms on the thiazole ring of this compound are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. The chlorine at the 2-position is generally more reactive towards nucleophiles than the chlorine at the 4-position. This differential reactivity allows for selective functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr):
This compound is expected to undergo nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction typically proceeds preferentially at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-chlorine bonds in this compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted thiazole derivatives. The relative reactivity of the two C-Cl bonds in these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Spectroscopic Data
-
¹H NMR: A single peak in the aromatic region corresponding to the proton at the 5-position of the thiazole ring.
-
¹³C NMR: Three distinct signals corresponding to the three carbon atoms of the thiazole ring. The carbons attached to the chlorine atoms (C2 and C4) would be expected to appear at a lower field compared to the C5 carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation may involve the loss of chlorine atoms or the thiazole ring cleavage.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring.
Applications in Drug Development and Medicinal Chemistry
The thiazole scaffold is a prominent feature in a wide range of biologically active compounds and approved drugs. While specific biological activities or signaling pathway modulation by this compound itself are not well-documented, its derivatives are of significant interest in drug discovery. The ability to selectively functionalize the 2- and 4-positions makes it a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, this compound serves as a valuable precursor for the development of novel therapeutic agents.
References
Technical Guide: 2,4-Dichlorothiazole-5-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Subject: This document provides a comprehensive overview of 2,4-Dichlorothiazole-5-carboxaldehyde, including its chemical properties, synthesis, and applications in the development of therapeutic agents.
Core Compound Identification
The compound of interest is This compound-5-carboxaldehyde . It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
| Property | Value | Citations |
| CAS Number | 92972-48-0 | [1][2][3][4] |
| Molecular Formula | C₄HCl₂NOS | [1][3][4][5] |
| Molecular Weight | 182.03 g/mol | [1][3][4][5] |
| Synonyms | 2,4-Dichloro-5-thiazolecarboxaldehyde, 2,4-Dichloro-5-formylthiazole | [3][5] |
| Appearance | Pink to brown solid/powder | [6] |
| Melting Point | 47-53 °C | [1][6] |
| Boiling Point | 180 °C | [6] |
Experimental Protocols
Synthesis of this compound-5-carboxaldehyde
A common synthetic route to this compound-5-carboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide.[7]
Materials:
-
2,4-thiazolidinedione
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Ice
Procedure:
-
At 0 °C and under an argon atmosphere, dissolve 2,4-thiazolidinedione (23.07 mmol) in N,N-dimethylformamide (15.98 mmol).[8]
-
Slowly add phosphorus oxychloride (87.17 mmol) to the solution over 15 minutes.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[8]
-
Heat the mixture to 120 °C and continue stirring for 4 hours.[8] The reaction progress can be monitored using thin-layer chromatography (TLC).[5][8]
-
After the reaction is complete, carefully pour the mixture into ice water.[5][8]
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).[5][8]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by water (100 mL).[5][8]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][8]
-
Purify the crude product by silica gel column chromatography using 5% ethyl acetate in hexane as the eluent to yield this compound-5-carboxaldehyde as a brown oil.[5][8]
Applications in Drug Development
This compound-5-carboxaldehyde is a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[6] Its reactivity makes it suitable for creating derivatives with a range of biological activities.[6]
Synthesis of Antitubercular and Anticancer Chalcones
This compound-5-carboxaldehyde is used to synthesize novel chalcone derivatives that have shown promising antitubercular and antiproliferative activities.[9][10] Some of these chalcones exhibited higher antitubercular activity than the standard drug pyrazinamide and showed promising antiproliferative activity against prostate cancer cell lines.[9] These compounds were also found to be non-toxic to normal human liver cell lines.[9]
Intermediate for Thiazolidine-2,4-dione Derivatives
This compound is also a precursor in the synthesis of thiazolidine-2,4-dione derivatives.[5] Thiazolidine-2,4-diones are a class of compounds known for their various biological activities, including anticancer and antimicrobial properties.[11][12]
Workflow and Synthesis Diagrams
Caption: Synthesis of this compound-5-carboxaldehyde.
Caption: Synthesis of Chalcones from this compound-5-carboxaldehyde.
References
- 1. This compound-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]
- 2. 92972-48-0|this compound-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. 001chemical.com [001chemical.com]
- 5. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Synthesis of 2,4-Dichlorothiazole from 2,4-Thiazolidinedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for preparing 2,4-dichlorothiazole, a crucial intermediate in the development of various pharmaceutical compounds, starting from the readily available 2,4-thiazolidinedione. The synthesis is presented as a two-step process, involving an initial chlorination and formylation to yield 2,4-dichloro-5-thiazolecarboxaldehyde, followed by a decarbonylation step to afford the desired this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Reaction Overview
The conversion of 2,4-thiazolidinedione to this compound is not a direct transformation but is efficiently achieved through a two-step synthetic sequence. The initial step involves a Vilsmeier-Haack type reaction, where 2,4-thiazolidinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), in the presence of N,N-dimethylformamide (DMF). This reaction results in the formation of the intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde. The subsequent step involves the removal of the formyl group (decarbonylation) from this intermediate to yield the final product, this compound.
Caption: Overall synthetic pathway from 2,4-thiazolidinedione to this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This procedure details the chlorination and formylation of 2,4-thiazolidinedione.
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere (e.g., argon), a solution of 2,4-thiazolidinedione in N,N-dimethylformamide is prepared.[1]
-
The solution is cooled to 0°C in an ice bath.
-
Phosphorus oxychloride (or phosphorus trichloride) is added dropwise to the cooled solution while maintaining the temperature between 10°C and 20°C.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for approximately 1 hour.[1]
-
The mixture is then heated to reflux (around 115-120°C) and maintained at this temperature for 4 to 8 hours, or until the evolution of HCl gas ceases.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water with vigorous stirring.
-
The aqueous mixture is extracted multiple times with dichloromethane.[1]
-
The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with water.[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 2,4-dichloro-5-thiazolecarboxaldehyde can be purified by column chromatography on silica gel.
Step 2: Decarbonylation of 2,4-Dichloro-5-thiazolecarboxaldehyde
This section describes a general procedure for the decarbonylation of the intermediate to yield this compound, based on the well-established Tsuji-Wilkinson decarbonylation reaction.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, xylene, or diglyme)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, 2,4-dichloro-5-thiazolecarboxaldehyde is dissolved in an appropriate anhydrous and degassed solvent.
-
A catalytic amount of Wilkinson's catalyst (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to isolate the this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2,4-Thiazolidinedione | [1] |
| Reagents | PCl₃, DMF | [1] |
| Molar Ratio (2,4-thiazolidinedione:PCl₃:DMF) | 1 : 3.78 : 0.69 | [1] |
| Reaction Temperature | 120°C | [1] |
| Reaction Time | 4 hours | [1] |
| Product | 2,4-Dichloro-5-thiazolecarboxaldehyde | [1] |
| Yield | 33% | [1] |
| Parameter | Value |
| Starting Material | 2,4-Thiazolidinedione |
| Reagents | POCl₃, DMF |
| Molar Ratio (2,4-thiazolidinedione:POCl₃:DMF) | 1 : 4.5 : 1.02 |
| Reaction Temperature | ~115°C (reflux) |
| Reaction Time | ~8 hours |
| Product | 2,4-Dichloro-5-thiazolecarboxaldehyde |
| Yield | Not explicitly stated |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the two-step synthesis of this compound.
The catalytic cycle for the Tsuji-Wilkinson decarbonylation is a well-established signaling pathway in organometallic chemistry.
References
Spectroscopic Profile of 2,4-Dichlorothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 2,4-dichlorothiazole. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and development settings. While a complete experimental dataset is not publicly available for all spectroscopic techniques, this guide compiles the known data and provides context based on the analysis of related compounds.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a dichlorinated compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Ion (M+) | m/z 153, 155, 157 | [1] |
| Isotopic Ratio | Approx. 9:6:1 | [1] |
Experimental Protocol:
While the specific experimental conditions for the cited data were not detailed, a general protocol for obtaining the mass spectrum of a chlorinated organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up, separating the compound from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
The observed isotopic pattern of the molecular ion (M+, M+2, M+4) with an approximate ratio of 9:6:1 is a distinctive feature for compounds containing two chlorine atoms, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (C5-H) | 7.0 - 7.5 | Singlet |
| ¹³C (C2) | 150 - 155 | Singlet |
| ¹³C (C4) | 140 - 145 | Singlet |
| ¹³C (C5) | 115 - 120 | Singlet |
Experimental Protocol (General for Thiazole Derivatives):
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not currently available in public spectral databases. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong |
| 1300 - 1000 | C-N stretching | Medium |
| 800 - 600 | C-Cl stretching | Strong |
Experimental Protocol (General using ATR-FTIR):
-
Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Sample Spectrum: The sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps to ensure accurate identification and characterization.
Caption: A generalized workflow for the spectroscopic analysis and characterization of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile. Researchers are encouraged to perform their own analyses to confirm the predicted data presented here.
References
An In-depth Technical Guide to the Solubility and Stability of 2,4-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorothiazole (CAS No. 4175-76-2) is a key heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry, particularly for developing drugs targeting infectious diseases, is noteworthy.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document consolidates reported physical properties and provides a qualitative assessment of its stability based on the general chemistry of thiazoles and related chlorinated compounds. Furthermore, it details standardized experimental protocols for determining aqueous and solvent solubility, as well as for conducting comprehensive stability assessments, including forced degradation and photostability studies, to guide researchers in generating precise data for their specific applications.
Chemical and Physical Properties
This compound is an off-white to white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of two electron-withdrawing chlorine atoms on the electron-rich thiazole ring significantly influences its reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4175-76-2 | [1] |
| Molecular Formula | C₃HCl₂NS | [1] |
| Molecular Weight | 154.02 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | [1] |
| Melting Point | 40 - 46 °C | [1] |
| Boiling Point | 184 °C | |
| Solubility | Soluble in Methanol |
Solubility Profile
Quantitative solubility data for this compound is sparse in publicly accessible literature. One supplier reports that the compound is soluble in methanol. However, for applications in drug development and formulation, a comprehensive understanding of its solubility in a wider range of aqueous and organic solvents is critical.
Expected Solubility Behavior
-
Aqueous Solubility: Given its chlorinated hydrocarbon-like structure, this compound is expected to have low aqueous solubility. The solubility may be slightly influenced by pH due to the potential for protonation of the thiazole nitrogen under strongly acidic conditions, but this effect is likely minimal.
-
Organic Solvent Solubility: It is anticipated to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane), and moderately soluble in polar protic solvents like alcohols (e.g., ethanol, isopropanol), consistent with its known solubility in methanol. Solubility in nonpolar solvents (e.g., hexanes, toluene) is expected to be lower.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol outlines the necessary steps.
Objective: To determine the equilibrium solubility of this compound in a selected solvent system (e.g., phosphate-buffered saline pH 7.4, or various organic solvents).
Materials:
-
This compound (crystalline solid)
-
Selected solvent(s)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
Validated quantitative analytical method (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial, ensuring a solid phase remains after equilibration.
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[2][4]
-
After equilibration, allow the vials to stand to let solids settle.
-
Centrifuge the vials to pellet any remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with an appropriate solvent and analyze its concentration using a validated analytical method (e.g., HPLC).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Standard workflow for the shake-flask solubility assay.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. While noted for its "favorable reactivity and stability," a systematic evaluation is necessary for any new application.[1] Thiazole rings are known to be more stable and less prone to certain aerobic rearrangements compared to their oxazole counterparts, which suggests a degree of intrinsic stability.[5]
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.[6][7] Studies should expose this compound to stress conditions including hydrolysis, oxidation, heat, and light.
3.1.1. Hydrolytic Stability Hydrolysis is a likely degradation pathway, particularly targeting the displacement of the chlorine substituents. A study on chlorinated thiazide diuretics demonstrated hydrolysis in aqueous media, especially at higher pH and temperature.[8]
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.[6][9]
-
If solubility is low, a co-solvent may be used, but its stability under the test conditions must be confirmed.[6]
-
Incubate samples at controlled temperatures (e.g., 60°C).[8][9]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours).
-
Neutralize the samples immediately.
-
Analyze using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
-
3.1.2. Oxidative Stability
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[10]
-
Maintain the solution at room temperature or slightly elevated temperature.
-
Monitor the reaction over time by HPLC.
-
3.1.3. Thermal Stability
-
Protocol:
-
Expose solid this compound to dry heat (e.g., 80°C) in a controlled oven.
-
Expose a solution of the compound to the same thermal stress.
-
Analyze samples at various time points to assess the extent of degradation.
-
Caption: Logical workflow for a forced degradation study.
Photostability
Photostability testing is crucial to determine if the compound degrades upon exposure to light, which informs packaging and handling requirements. Testing should be conducted according to the ICH Q1B guideline.[11][12][13]
3.2.1. Experimental Protocol for Photostability (ICH Q1B)
Objective: To evaluate the intrinsic photostability of this compound and its stability in a drug product formulation.
Light Source: The light source should emit a combination of UV and visible light, such as a xenon arc lamp or a metal halide lamp.[12] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[12]
Procedure:
-
Sample Preparation:
-
Drug Substance: Expose a thin layer of solid this compound directly to the light source. If degradation is rapid, conduct studies on solutions in chemically inert and transparent containers.
-
Control: Prepare parallel samples protected from light by wrapping with aluminum foil to differentiate between thermal and light-induced degradation.
-
-
Exposure: Place the samples and controls in a calibrated photostability chamber.
-
Analysis: After the exposure period, analyze the samples for any physical changes (e.g., appearance, color) and for chemical degradation using a validated stability-indicating HPLC method. Compare the results to the dark control to isolate the effects of light.
Conclusion and Recommendations
This compound is a valuable chemical intermediate with established physical properties such as its melting and boiling points. While its qualitative solubility in methanol is known, comprehensive quantitative solubility and stability data are not widely published. Based on its chemical structure and the behavior of related compounds, this compound is expected to have low aqueous solubility and may be susceptible to degradation under hydrolytic (high pH) and photolytic conditions.
For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound under conditions relevant to their specific application. The standardized protocols for the shake-flask method and forced degradation studies provided in this guide offer a robust framework for generating the necessary data to ensure the successful use of this compound in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijisrt.com [ijisrt.com]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
The Ascendant Role of 2,4-Dichlorothiazole and Its Progeny in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has long been a cornerstone in the edifice of medicinal chemistry. Its unique structural features and diverse biological activities have rendered it a privileged scaffold in the design of novel therapeutic agents. Among its halogenated derivatives, 2,4-dichlorothiazole has emerged as a particularly versatile and potent building block for the synthesis of compounds with a wide spectrum of pharmacological applications, ranging from anticancer and antimicrobial to enzyme inhibition. This technical guide provides an in-depth exploration of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound Derivatives: A Practical Overview
The chemical versatility of the this compound core allows for the facile introduction of various pharmacophores, leading to a diverse library of derivatives. A prominent synthetic strategy involves the use of 2,4-dichloro-5-thiazolecarboxaldehyde as a key intermediate.
General Synthesis of this compound-5-Carboxaldehyde Chalcones
One of the most fruitful applications of 2,4-dichloro-5-thiazolecarboxaldehyde is in the synthesis of chalcone hybrids. The Claisen-Schmidt condensation reaction provides a straightforward and efficient method for this purpose.
A general workflow for the synthesis is as follows:
Caption: Synthetic workflow for this compound chalcones.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections detail their key biological activities, supported by quantitative data and insights into their mechanisms of action.
Anticancer Activity
A significant body of research has focused on the antiproliferative properties of this compound derivatives against various cancer cell lines.
Chalcone derivatives of this compound have shown promising activity against the human prostate cancer cell line DU-145. For instance, a heteroaryl chalcone containing a 2-thiazolyl moiety exhibited an IC50 value of 6.86 ± 1 µM, which is more potent than the standard drug methotrexate (IC50 = 11 ± 1 µM)[1].
Table 1: Antiproliferative Activity of this compound Chalcone Derivatives against DU-145 Cells [1]
| Compound | Substituent on Chalcone | IC50 (µM) |
| 20 | 2-thiazolyl | 6.86 ± 1 |
| Methotrexate (Standard) | - | 11 ± 1 |
The anticancer activity of some thiazole derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis. Inhibition of VEGFR-2 can effectively suppress tumor neovascularization, thereby limiting tumor growth and metastasis.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.
Caption: VEGFR-2 signaling pathway inhibition.
Certain thiazole derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated potent anticancer activity against the MCF-7 cell line. Compound 4c from this series was found to be the most active, with an IC50 of 2.57 ± 0.16 µM, outperforming the standard drug Staurosporine (IC50 = 6.77 ± 0.41 µM)[2]. This compound induced cell cycle arrest at the G1/S phase and significantly increased the percentage of cells in the pre-G1 phase, indicative of apoptosis[2].
Table 2: Cytotoxic Activity of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [2]
| Compound | R Substituent | IC50 (µM) in MCF-7 | IC50 (µM) in HepG2 |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH=NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH3 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Chalcone derivatives of this compound have shown significant promise in this area.
Specifically, compounds with di-halogen substitutions on the phenyl ring of the chalcone moiety have exhibited potent activity against Mycobacterium tuberculosis. For instance, a derivative with a 2,4-difluorophenyl group (compound 12 ) displayed a minimum inhibitory concentration (MIC) of 2.43 µM, while a 2,4-dichlorophenyl derivative (compound 7 ) had an MIC of 4.41 µM. Both were more potent than the standard drug pyrazinamide (MIC = 25.34 µM)[1][3].
Table 3: Antitubercular Activity of this compound Chalcone Derivatives against M. tuberculosis H37Rv [1][3]
| Compound | Substituent on Chalcone | MIC (µM) |
| 7 | 2,4-dichlorophenyl | 4.41 |
| 12 | 2,4-difluorophenyl | 2.43 |
| Pyrazinamide (Standard) | - | 25.34 |
Antimicrobial and Antifungal Activity
The thiazole scaffold is a common feature in many antimicrobial and antifungal drugs. Derivatives of 2,4-disubstituted thiazoles have been synthesized and evaluated for their activity against various bacterial and fungal strains.
For example, a series of novel 1,3-thiazole derivatives were synthesized and tested for their anti-Candida activity. Several compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug fluconazole[4]. The proposed mechanism of action for some of these antifungal thiazole derivatives is the inhibition of lanosterol-C14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane[4].
Table 4: Anti-Candida Activity of 4-Substituted-1,3-Thiazole Derivatives (MIC in µg/mL) [5]
| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 | C. krusei ATCC 6258 |
| 4a | 125 | 125 | 250 |
| 4b | 125 | 250 | 250 |
| 4c | 62.5 | 125 | 125 |
| 4d | 62.5 | 62.5 | 125 |
| 7a | 31.25 | 62.5 | 62.5 |
| 7b | 31.25 | 31.25 | 62.5 |
| 7c | 15.62 | 31.25 | 31.25 |
| 7d | 15.62 | 15.62 | 31.25 |
| Fluconazole (Standard) | 1 | 2 | 16 |
Experimental Protocols
To facilitate further research and replication of findings, this section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound-5-Carboxaldehyde Derived Chalcones (General Protocol)
Materials:
-
This compound-5-carboxaldehyde
-
Appropriate substituted aromatic/heteroaromatic ketone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Dissolve 1 mmol of this compound-5-carboxaldehyde in a mixture of 4 mL of glacial acetic acid and 2 mL of concentrated hydrochloric acid in a round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of the corresponding substituted ketone in 10 mL of ethanol.
-
Add the ethanolic solution of the ketone to the flask containing the aldehyde solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Antiproliferative Activity Assay (MTT Assay for DU-145 Cells)
Materials:
-
DU-145 human prostate cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed DU-145 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (0.1% DMSO).
-
Incubate the plates for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Dispense 100 µL of the diluted bacterial suspension into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a drug-free control and a standard drug control (e.g., pyrazinamide).
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
VEGFR-2 Kinase Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (MCF-7 Cells)
Materials:
-
MCF-7 human breast cancer cells
-
Complete culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V-FITC Staining (MCF-7 Cells)
Materials:
-
MCF-7 cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and treat with test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology and infectious diseases. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds particularly attractive for further investigation.
Future research should focus on optimizing the lead compounds identified to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular mechanisms of action through advanced techniques such as proteomics and transcriptomics will provide a deeper understanding of their biological effects and aid in the rational design of next-generation therapeutics. The continued exploration of the chemical space around the this compound nucleus holds significant promise for addressing unmet medical needs.-dichlorothiazole nucleus holds significant promise for addressing unmet medical needs.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms at the C2 and C4 positions of the 2,4-dichlorothiazole scaffold. This versatile building block is of significant interest in medicinal chemistry and drug development due to the differential reactivity of its two chlorine substituents, which allows for selective functionalization and the synthesis of diverse molecular architectures. This document details the key reactions, regioselectivity, experimental protocols, and underlying electronic factors governing its chemical behavior.
Core Concepts of Reactivity
The thiazole ring is an electron-rich aromatic system. However, the presence of two electron-withdrawing chlorine atoms significantly influences its reactivity, making it susceptible to nucleophilic attack. The differential reactivity of the chlorine atoms at the C2 and C4 positions is a key feature that enables regioselective synthesis. Generally, the chlorine atom at the C4 position is more susceptible to displacement in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This preferential reactivity can be attributed to the electronic properties of the thiazole ring system.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be controlled to achieve selective substitution, primarily at the C4 position.
Regioselectivity
Based on studies of similar dihalogenated heterocyclic systems, such as 2,4-dichloropyrimidines, the C4-chloro substituent exhibits higher reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-Cl bond.[1] Therefore, monosubstitution with an aryl or heteroaryl boronic acid is expected to yield the corresponding 4-substituted-2-chlorothiazole as the major product.
dot
Caption: Regioselectivity in the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
The following is a representative protocol for the regioselective Suzuki-Miyaura coupling of this compound, adapted from procedures for similar dihalopyrimidines.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a microwave vial or a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
The reaction mixture is then stirred vigorously and heated. For microwave-assisted reactions, heating at 100-120°C for 15-30 minutes is typical.[1] For conventional heating, refluxing for several hours may be necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chlorothiazole.
| Reactant | Product | Catalyst System | Conditions | Yield | Reference |
| 2,4-Dichloropyrimidine & Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, MW, 100°C, 15 min | 95% | [1][2] |
| 3,5-Dichloro-1,2,4-thiadiazole & 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃ | Toluene/MeOH/H₂O, rt, 24h | 75% | [3] |
Table 1: Representative yields for Suzuki-Miyaura coupling of related dihaloheterocycles.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct method for introducing heteroatom nucleophiles onto the thiazole ring. Similar to palladium-catalyzed couplings, the C4 position is generally more susceptible to nucleophilic attack.
Regioselectivity
The increased reactivity of the C4 position in SNAr reactions can be explained by the ability of the thiazole ring to stabilize the negative charge of the Meisenheimer intermediate. The nitrogen and sulfur heteroatoms can effectively delocalize the charge, with the resonance structures favoring attack at the C4 position.
dot
Caption: General mechanism for the nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
The following protocol is a general procedure for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.1-1.5 mmol) in the chosen solvent (5-10 mL).
-
Add the non-nucleophilic base (1.5-2.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required. The reaction temperature can range from ambient to over 100°C, depending on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-chlorothiazole.
| Reactant | Nucleophile | Product | Conditions | Yield | Reference |
| 2,4-Dichloroquinazoline | Aniline | 2-Chloro-4-(phenylamino)quinazoline | EtOH, reflux | High | [4] |
| 2-Chloro-4-bromobenzothiazole | Various amines | 4-Amino-2-chlorobenzothiazoles | Pd-catalyzed (Buchwald-Hartwig) | Good to excellent | [5] |
Table 2: Representative yields for SNAr and related amination reactions on similar heterocyclic systems.
Summary of Reactivity
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
The 2,4-Dichlorothiazole Scaffold: A Promising Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of clinically approved drugs. Among its many derivatives, the 2,4-dichlorothiazole scaffold has emerged as a particularly promising core structure for the development of novel therapeutic agents. The presence of two chlorine atoms offers unique electronic properties and provides reactive sites for further chemical modifications, enabling the generation of diverse compound libraries with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological activities of the this compound scaffold, with a focus on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. This has been a key area of investigation, with numerous studies highlighting the potential of these compounds to combat infectious diseases.
Antibacterial and Antifungal Potential
The antimicrobial efficacy of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies have shown that modifications to the this compound core can lead to potent antimicrobial agents. For instance, hydrazones bearing a 2,4-dichloro moiety have shown significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[1]
A series of 2,4-disubstituted 1,3-thiazole derivatives have been synthesized and shown to possess in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria.[2] The substitution pattern on the thiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and the this compound scaffold has been explored as a promising pharmacophore. Derivatives of this scaffold have exhibited antiproliferative and cytotoxic effects against various cancer cell lines.
Antiproliferative and Cytotoxic Effects
Chalcones derived from this compound-5-carboxaldehyde have been a particular focus of anticancer research.[3][4] These compounds have been evaluated for their ability to inhibit the growth of cancer cells using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
One study reported that a chalcone containing a heteroaryl 2-thiazolyl moiety exhibited promising antiproliferative activity against the DU-145 prostate cancer cell line, with an IC50 value of 6.86 ± 1 µM, which was more potent than the standard drug methotrexate (IC50 = 11 ± 1 µM).[4] Importantly, these compounds were found to be non-toxic to normal human liver cell lines (L02), suggesting a degree of selectivity for cancer cells.[4]
Enzyme Inhibition
The ability of small molecules to selectively inhibit the activity of specific enzymes is a fundamental principle of modern drug discovery. The this compound scaffold has been incorporated into molecules designed to target various enzymes implicated in disease.
Inhibition of Metabolic Enzymes
Derivatives of 2-aminothiazole, which can be synthesized from this compound precursors, have been investigated as inhibitors of several metabolic enzymes. One study focused on the inhibition of carbonic anhydrase I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] For instance, 2-amino-4-(4-chlorophenyl)thiazole showed potent inhibition of hCA I with a Ki of 0.008 ± 0.001 μM, while 2-amino-4-(4-bromophenyl)thiazole was a strong inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[5]
Quantitative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of various this compound derivatives.
Table 1: Antitubercular Activity of this compound-5-carboxaldehyde-derived Chalcones against Mycobacterium tuberculosis H37Rv [4][6]
| Compound | Ring-A Substituent | MIC (µM) |
| 7 | 2,4-dichlorophenyl | 4.41 |
| 12 | 2,4-difluorophenyl | 2.43 |
| 14 | 2,6-difluorophenyl | 9.74 |
| 9 | 2-fluorophenyl | 20.68 |
| 11 | 4-fluorophenyl | 20.68 |
| Pyrazinamide (Standard) | - | 25.34 |
Table 2: Antiproliferative Activity of this compound-5-carboxaldehyde-derived Chalcones against DU-145 (Prostate Cancer) Cell Line [4]
| Compound | Ring-A Substituent | IC50 (µM) |
| 20 | 2-thiazolyl | 6.86 ± 1 |
| Methotrexate (Standard) | - | 11 ± 1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound-5-carboxaldehyde-derived Chalcones
This protocol describes the Claisen-Schmidt condensation reaction used to synthesize the chalcone derivatives.
Materials:
-
Substituted aromatic ketones
-
This compound-5-carboxaldehyde
-
Glacial acetic acid
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of the appropriate substituted aromatic ketone and this compound-5-carboxaldehyde in a minimal amount of ethanol.
-
To this solution, add a mixture of glacial acetic acid and concentrated hydrochloric acid as a catalyst.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid (the chalcone product) is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs (Pyrazinamide)
-
Alamar Blue reagent
-
20% Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include a drug-free control well.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
MTT Assay for Antiproliferative Activity
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line (e.g., DU-145)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and a standard drug (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the standard drug. Include an untreated control.
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. ijam.co.in [ijam.co.in]
- 6. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiazole-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties make it a privileged scaffold in a vast array of biologically active molecules, ranging from natural products like vitamin B1 (thiamine) to a multitude of synthetic drugs.[2][3] The thiazole ring is a key component in clinically approved drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[4][5] This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of thiazole-containing compounds, with a focus on their applications in drug discovery and development.
The aromatic nature of the thiazole ring, arising from the delocalization of six π-electrons, contributes to its stability and versatile reactivity.[1] The presence of both a sulfur and a nitrogen atom imparts distinct chemical properties, allowing for various modifications at the C2, C4, and C5 positions. This structural flexibility enables medicinal chemists to fine-tune the pharmacological profiles of thiazole derivatives to achieve desired therapeutic effects.[1][6] This guide will delve into the key synthetic methodologies for constructing the thiazole core, explore its diverse biological activities with a focus on anticancer agents, and provide detailed experimental protocols for representative synthetic procedures.
Synthesis of Thiazole Derivatives
The construction of the thiazole ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a wide variety of substituted thiazoles. The most prominent and widely utilized method is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, is a cornerstone for the preparation of thiazoles.[7] This versatile method involves the condensation of an α-haloketone with a thioamide.[8][9] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[8]
The Hantzsch synthesis is known for its high yields and operational simplicity, making it a favored method in both academic and industrial settings.[8] The reaction conditions can be modified to accommodate a wide range of substrates, allowing for the synthesis of diversely substituted thiazoles. For instance, performing the reaction under acidic conditions can alter the regioselectivity of the cyclization.[10] Microwave-assisted Hantzsch synthesis has also been shown to significantly reduce reaction times and improve yields.[11]
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Other Synthetic Methods
Besides the Hantzsch synthesis, several other methods are employed for the synthesis of thiazoles:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.[9][12]
-
Gabriel Synthesis: In this approach, an acylaminoketone is treated with phosphorus pentasulfide to yield the corresponding thiazole.[9]
-
From α-Thiocyanoketones: The rearrangement and cyclization of α-thiocyanoketones in the presence of a strong acid can also afford thiazole derivatives.[9]
Biological Activities of Thiazole-Containing Compounds
Thiazole derivatives exhibit an extensive range of pharmacological activities, making them a focal point of drug discovery research.[3][7] Their ability to interact with various biological targets has led to the development of drugs for a wide array of diseases.[13][14]
Anticancer Activity
The anticancer potential of thiazole-containing compounds is particularly noteworthy.[15] Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole moiety.[13] Thiazole derivatives exert their anticancer effects through diverse mechanisms of action, including:
-
Inhibition of Protein Kinases: Many thiazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and metastasis.[16]
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating various signaling pathways.[17][18]
-
Tubulin Polymerization Inhibition: Some thiazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18]
-
Inhibition of Key Signaling Pathways: Thiazole derivatives have been found to inhibit critical cancer-related signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[17][18]
-
Modulation of Other Targets: Other mechanisms include the inhibition of enzymes like topoisomerase and histone deacetylases (HDACs).[17][18]
Signaling Pathways Targeted by Anticancer Thiazole Derivatives
Caption: Mechanisms of action of anticancer thiazole derivatives.
Antimicrobial and Antifungal Activity
Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7][19] The thiazole ring is a core component of the penicillin antibiotic family.[20] Synthetic thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Some thiazole-based compounds also exhibit promising antifungal activity against pathogens like Candida albicans.[20][21]
Antiviral Activity
The antiviral potential of thiazole derivatives has been explored against several viruses. Ritonavir, an anti-HIV drug, contains a thiazole ring and functions as a protease inhibitor.[4][20] Other thiazole compounds have shown inhibitory effects against viruses such as the vesicular stomatitis virus.[15]
Quantitative Data on Biological Activities
The biological activities of thiazole derivatives are often quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for anticancer and enzyme inhibitory assays, and the minimum inhibitory concentration (MIC) for antimicrobial and antifungal studies. The following tables summarize some reported quantitative data for various thiazole-containing compounds.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue 21 | Various | 10 - 30 | [13] |
| Compound 29 | Not specified | 0.05 | [17][18] |
| Compound 40 | Not specified | 0.00042 | [17][18] |
| Compound 62 | Not specified | 0.18 | [17][18] |
| Compound 74a | Not specified | 0.67 | [17][18] |
| Compound 15a | HepG2 | Not specified (excellent) | [22] |
| Compound 15d | HepG2 | Not specified (excellent) | [22] |
Table 2: Antimicrobial and Antifungal Activity of Selected Thiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative 40 | S. aureus | 3.125 | [13] |
| Derivative 40 | B. thuringiensis | 6.25 | [13] |
| Compound 46 | Bacteria | 93.7 - 46.9 | [13] |
| Compound 46 | Fungi | 7.8 - 5.8 | [13] |
| Compound 6 | S. aureus, E. coli, C. albicans | 3.125 | [21] |
| Compound 13a | Bacteria | 93.7 - 46.9 | [22] |
| Compound 13a | Fungi | 7.8 - 5.8 | [22] |
| Compound 20 | S. aureus, E. coli, C. albicans | 3.125 | [21] |
| Compound 22 | S. aureus, E. coli, C. albicans | 3.125 | [21] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Hantzsch synthesis of a 2-aminothiazole derivative, a common and foundational procedure in thiazole chemistry.
Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis
This protocol is based on the well-established Hantzsch reaction between 2-bromoacetophenone and thiourea.[8]
Materials and Equipment:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Beaker (100 mL)
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Experimental Workflow
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kuey.net [kuey.net]
- 15. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 16. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Safety and Handling of 2,4-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological information for 2,4-Dichlorothiazole. Given the limited specific toxicological data for this compound, this guide synthesizes information from available Safety Data Sheets (SDS) for this compound and its close analogue, this compound-5-carboxaldehyde, in conjunction with standardized experimental protocols and general toxicological principles for chlorinated heterocyclic compounds.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.
| Property | Value |
| Molecular Formula | C₃HCl₂NS[1] |
| Molecular Weight | 154.02 g/mol [1] |
| Appearance | Solid |
| Melting Point | 47-53 °C[2] |
| Boiling Point | 307.1 ± 45.0 °C (Predicted)[2][3] |
| Flash Point | >110 °C[2][3] |
| Solubility | Slightly soluble in DMSO and Methanol[2] |
| Density | 1.690 ± 0.06 g/cm³ (Predicted)[2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
|
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
|
Signal Word: Danger
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommended Specifications |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hand Protection | Impervious gloves, such as Nitrile rubber, are recommended.[4] |
| Body Protection | A long-sleeved laboratory coat is required. For handling larger quantities or when there is a potential for significant exposure, a chemical-resistant apron or suit should be worn.[5] |
| Respiratory Protection | Respiratory protection is required when dusts are generated. A NIOSH-approved respirator with a P3 filter is recommended. |
Safe Handling and Storage Protocols
Strict adherence to the following handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid all direct contact with skin, eyes, and clothing.
-
Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.
-
Thoroughly wash hands with soap and water after handling.
-
Minimize the generation of dust during handling procedures.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated location.
-
The storage area should be secure and accessible only to authorized personnel.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Response Procedures
Prompt and correct actions during an emergency are critical to mitigating harm.
| Emergency | First Aid and Response Measures |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If irritation develops or persists, seek medical advice. Contaminated clothing must be washed before reuse.[6] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the individual is conscious, provide two glasses of water to drink. Seek immediate medical attention. |
| Accidental Release | Evacuate the immediate area. Ensure adequate ventilation. Avoid inhaling any dust. Wear appropriate PPE as outlined in Section 3. Carefully collect the spilled material and place it in a sealed container for proper disposal. |
| Fire | Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Methodologies for Toxicological Assessment
Although specific toxicological studies for this compound are scarce, the following methodologies, based on internationally recognized OECD guidelines, are appropriate for evaluating its potential toxicity.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
This test is designed to assess the acute toxic effects of a substance following oral administration.
Experimental Protocol:
-
Animal Model: Healthy, young adult rats of a single sex (typically females) are used.
-
Acclimatization and Housing: Animals are acclimatized to laboratory conditions and housed in standard cages with free access to food and water, except for a short fasting period prior to dosing.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The initial dose is chosen from a set of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) based on a preliminary sighting study.
-
Clinical Observation: Animals are closely observed for signs of toxicity and mortality for at least 14 days post-dosing. Body weight is recorded weekly.
-
Endpoint Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.
Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This assay determines the potential for a substance to cause irritation or corrosion to the skin.
Experimental Protocol:
-
Animal Model: Albino rabbits are the recommended species.
-
Test Substance Application: A small patch of the animal's dorsal skin is clipped free of fur. 0.5 grams of the solid test substance, moistened with a suitable vehicle, is applied to the prepared skin area and covered with a gauze patch.
-
Exposure Duration: The substance is left in contact with the skin for a period of 4 hours.
-
Observation and Scoring: After the patch is removed, the skin is evaluated for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and daily thereafter for up to 14 days if effects are still present. The severity of the skin reactions is scored.
-
Classification: The substance is classified based on the severity and reversibility of the observed skin lesions.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential for a substance to cause irritation or damage to the eyes.
Experimental Protocol:
-
Animal Model: Albino rabbits are used for this assay.
-
Test Substance Instillation: A single dose of 0.1 grams of the solid substance is carefully instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
Ocular Observation: The eyes are examined for ocular lesions, including corneal opacity, iritis, and conjunctival redness and chemosis, at 1, 24, 48, and 72 hours after instillation, and daily if effects persist.
-
Endpoint Evaluation: The severity of the ocular lesions is scored, and the substance is classified based on the severity and reversibility of the observed effects.
Potential Toxicity Pathway
The precise mechanism of toxicity for this compound has not been elucidated. However, for many halogenated heterocyclic compounds, a plausible pathway involves metabolic activation by cytochrome P450 enzymes to form reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and cytotoxicity.
Caption: A potential bioactivation pathway for this compound leading to cellular toxicity.
Workflow Diagrams
The following diagrams provide logical workflows for the safe handling and toxicological assessment of this compound in a research environment.
Caption: A general workflow for the safe handling of this compound in a laboratory setting.
Caption: A tiered workflow for the comprehensive toxicological safety assessment of this compound.
Disposal Guidelines
All waste containing this compound must be handled as hazardous waste and disposed of in strict accordance with all applicable national and local regulations. Chemical waste should be kept in its original container and should not be mixed with other waste streams. Empty containers should be treated as hazardous waste.
Disclaimer
The information provided in this guide is intended for use by qualified personnel and is based on the best available data at the time of publication. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care.
References
- 1. This compound | 4175-76-2 [chemicalbook.com]
- 2. This compound-5-carboxaldehyde , 97% , 92972-48-0 - CookeChem [cookechem.com]
- 3. chembk.com [chembk.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis detailed herein is based on the Vilsmeier-Haack formylation of 2,4-thiazolidinedione.
Introduction
This compound-5-carboxaldehyde is a versatile heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its applications include the preparation of novel antimicrobial agents, antitubercular compounds, and potential anticancer drugs.[2][3] The presence of reactive chloro and aldehyde functional groups allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.[1][3]
Synthetic Pathway
The synthesis of this compound-5-carboxaldehyde is most commonly achieved through the reaction of 2,4-thiazolidinedione with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) and N,N-dimethylformamide (DMF).[2][4][5] This reaction is a variation of the Vilsmeier-Haack reaction, which is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from the reaction of DMF with POCl₃ or PCl₃.[6][7][9] This electrophilic species then reacts with the 2,4-thiazolidinedione to yield the desired product after aqueous workup.
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound-5-carboxaldehyde.
Experimental Data
The following tables summarize the quantitative data from representative synthetic protocols.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1 | Method 2 |
| Starting Material | 2,4-Thiazolidinedione | 2,4-Thiazolidinedione |
| Reagents | Phosphorus trichloride (PCl₃), N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Molar Ratio (Starting Material:PCl₃/POCl₃:DMF) | 1 : 3.78 : 0.69[4] | 1 : 4.5 : 1.1[5] |
| Solvent | N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | 0 °C to 120 °C[4] | 10 °C to ~115 °C (reflux)[5] |
| Reaction Time | 5 hours[4] | ~9 hours[5] |
Table 2: Product Yield and Characterization
| Parameter | Method 1 | Method 2 |
| Product Yield | 33%[4] | Good yields (not quantified)[5] |
| Physical Appearance | Brown oil[4] | Not specified |
| Purification Method | Silica gel column chromatography[4] | Hydrolytic workup and extraction[5] |
| ¹H NMR (DMSO-d₆) | δ 9.87 (s, 1H)[4] | Not specified |
Detailed Experimental Protocol
This protocol is based on the synthesis using phosphorus trichloride and N,N-dimethylformamide.[4]
Materials and Equipment:
-
2,4-Thiazolidinedione
-
Phosphorus trichloride (PCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.7 g (23.07 mmol) of 2,4-thiazolidinedione in 1.23 mL (15.98 mmol) of N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon).[4]
-
Addition of Reagent: Slowly add 8.15 mL (87.17 mmol) of phosphorus trichloride (PCl₃) dropwise to the cooled solution over a period of 15 minutes.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[4] Subsequently, heat the reaction mixture to 120 °C and maintain stirring for 4 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]
-
Workup: Upon completion, carefully pour the reaction mixture into pre-cooled ice water.[4]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[4]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and water (100 mL).[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a 5% ethyl acetate/hexane mixture as the eluent to yield the final product.[4]
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Phosphorus trichloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper ventilation and consider using a gas trap.
Conclusion
The Vilsmeier-Haack reaction of 2,4-thiazolidinedione provides a direct route to this compound-5-carboxaldehyde. The described protocol, with careful control of reaction conditions and appropriate purification, can be effectively employed for the synthesis of this important chemical intermediate. The versatility of this compound makes it a valuable asset for research and development in the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 3. sciforum.net [sciforum.net]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Protocol for the Vilsmeier-Haack Reaction on Thiazoles: A Detailed Guide for Researchers
Application Notes
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This protocol specifically details the application of the Vilsmeier-Haack reaction for the regioselective formylation of thiazole derivatives, yielding valuable thiazole-5-carboxaldehydes. These products are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials in the field of drug development and materials science.[1]
The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich thiazole ring, leading to the introduction of a formyl group.[3][4] For thiazole and its derivatives, the formylation generally occurs at the C5-position, which is the most electron-rich and sterically accessible position on the ring. The reactivity of the thiazole ring is influenced by the nature of the substituents present. Electron-donating groups enhance the reactivity of the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.
This protocol provides a general procedure for the Vilsmeier-Haack reaction on thiazoles, along with specific examples and a summary of reaction conditions for various substituted thiazoles to guide researchers in optimizing the reaction for their specific substrates.
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction on thiazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, followed by the electrophilic attack of the thiazole ring, and subsequent hydrolysis to yield the aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack reaction on a thiazole substrate.
The experimental workflow for the Vilsmeier-Haack reaction on thiazoles is a sequential process involving the preparation of the Vilsmeier reagent, the formylation reaction itself, and subsequent work-up and purification of the desired product.
Caption: General experimental workflow for the Vilsmeier-Haack formylation of thiazoles.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Thiazoles
This protocol provides a general method for the formylation of a substituted thiazole at the C5-position. The specific reaction time and temperature may need to be optimized for different substrates.
Materials:
-
Substituted Thiazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional, as solvent)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Vilsmeier Reagent Formation:
-
In a dry three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stir bar, place anhydrous DMF (a sufficient amount to act as solvent).
-
Cool the flask to 0-5 °C using an ice bath.
-
Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq) dropwise to the cooled DMF via the dropping funnel, while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the substituted thiazole (1.0 eq) in a minimal amount of anhydrous DMF or an appropriate solvent like DCM or DCE.
-
Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (typically between 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Stir the mixture for a period to ensure complete hydrolysis of the intermediate iminium salt.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure thiazole-5-carboxaldehyde.
-
Data Presentation: Reaction Conditions and Yields for Various Thiazoles
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted thiazoles, providing a comparative overview for researchers.
| Entry | Thiazole Substrate | Reagents and Equivalents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Aminothiazole | POCl₃ (1.5-2.0 eq) | DMF | 50-60 | 2-6 | 2-Amino-5-formylthiazole | - |
| 2 | 2-Aryliminothiazolidin-4-one | Vilsmeier Reagent (1.0 eq) | - | 60 | 6 | 4-Chloro-2-arylamino-thiazole-5-carboxaldehyde | 59-69 |
| 3 | 3,4-Dimethyl-Δ⁴-thiazolinethione | POCl₃/DMF (1.0 eq) | 1,2-Dichloroethane | 80 | 3 | 2,3-Dihydro-3,4-dimethyl-2-thioxothiazole-5-carbaldehyde | 75 |
| 4 | 2-Methylamino-4-methylthiazole | Vilsmeier Reagent | - | - | - | 2-Methylamino-4-methyl-5-thiazolecarboxaldehyde | High |
| 5 | N-Arylacetamides | POCl₃, DMF | - | 90 | - | 2-Chloro-3-formylquinolines | Moderate to Good |
Note: The yields and reaction conditions can vary depending on the specific substrate and the scale of the reaction. Optimization may be required to achieve the best results.
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can quench the Vilsmeier reagent.
-
Increase the reaction temperature or time, monitoring by TLC to avoid decomposition.
-
Vary the stoichiometry of the Vilsmeier reagent. An excess may be required for less reactive substrates.
-
-
Side Reactions:
-
For substrates with other nucleophilic groups (e.g., amino groups), N-formylation or the formation of formamidinium salts can be a competing side reaction.[5] Running the reaction at lower temperatures may improve selectivity for C5-formylation.
-
-
Incomplete Reaction:
-
Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
-
Confirm the quality of the POCl₃, as it can degrade over time.
-
Safety Precautions:
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Maintain careful temperature control with an ice bath.
-
The work-up procedure involves quenching with ice and neutralization, which can be vigorous. Add reagents slowly and with caution.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Application Notes and Protocols: Utilizing 2,4-Dichlorothiazole in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents using 2,4-dichlorothiazole as a key starting material. The following sections outline synthetic strategies, experimental procedures, and antimicrobial activity data for novel thiazole derivatives.
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The growing challenge of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound serves as a versatile and reactive building block for the synthesis of novel 2,4-disubstituted thiazole derivatives, offering opportunities to explore new chemical space and identify potent antimicrobial compounds. The two reactive chlorine atoms can be selectively substituted through various reactions, allowing for the introduction of diverse functionalities to modulate the antimicrobial spectrum and potency.
Synthetic Pathways and Methodologies
The primary strategies for modifying this compound to generate libraries of antimicrobial candidates involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position of the thiazole ring is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. This differential reactivity allows for sequential and site-selective introduction of various nucleophiles.
A common approach involves the reaction of this compound with amines, thiols, or alkoxides. For instance, reaction with a primary or secondary amine can yield 2-amino-4-chlorothiazole derivatives. The remaining chlorine at the C4 position can then be further functionalized.
Diagram: General Nucleophilic Substitution Pathway
Caption: Sequential nucleophilic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura coupling provide a powerful tool for creating carbon-carbon bonds at the C2 and C4 positions of the thiazole ring. This allows for the introduction of various aryl and heteroaryl moieties, which can significantly influence the antimicrobial activity of the resulting compounds. Similar to nucleophilic substitution, the reactivity of the two chlorine atoms can be controlled to achieve selective coupling. For instance, Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids at room temperature selectively yields 5-aryl-3-chloro-1,2,4-thiadiazoles, demonstrating the potential for regioselective functionalization of dichlorinated heterocycles.[3]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-arylthiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-4-arylthiazole derivatives starting from this compound, involving a nucleophilic substitution followed by a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Dioxane, Water, Ethanol)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of 2-(Benzylamino)-4-chlorothiazole
-
To a solution of this compound (1 equivalent) in ethanol, add benzylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzylamino)-4-chlorothiazole.
Step 2: Synthesis of 2-(Benzylamino)-4-phenylthiazole
-
In a reaction vessel, combine 2-(benzylamino)-4-chlorothiazole (1 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture at reflux (e.g., 90-100 °C) for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, 2-(benzylamino)-4-phenylthiazole.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium (MHB or RPMI-1640) in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Also, include wells with standard antimicrobial agents as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
The following tables summarize the antimicrobial activity of representative thiazole derivatives synthesized from this compound and related precursors.
Table 1: Antibacterial Activity of 2,4-Disubstituted Thiazole Derivatives
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| I | -NH-CH₂-Ph | -Ph | >128 | 64 | [Hypothetical Data] |
| II | -S-Ph | -Ph | 64 | 32 | [Hypothetical Data] |
| III | -NH-(4-F-Ph) | -(4-Cl-Ph) | 16 | 32 | [Hypothetical Data] |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
Table 2: Antifungal Activity of 2,4-Disubstituted Thiazole Derivatives
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | C. albicans MIC (µg/mL) | Reference |
| IV | -NH-Cyclohexyl | -Ph | 32 | [Hypothetical Data] |
| V | -S-(2-pyridyl) | -(4-OCH₃-Ph) | 8 | [Hypothetical Data] |
| Fluconazole | - | - | 4 | - |
Note: The data in the tables are hypothetical and for illustrative purposes. Actual MIC values would be determined experimentally.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on thiazole derivatives suggest that the nature of the substituents at the C2 and C4 positions significantly influences their antimicrobial activity.
-
Lipophilicity: Increasing the lipophilicity of the substituents can enhance antifungal activity, potentially by facilitating penetration of the fungal cell membrane.[4]
-
Electron-withdrawing/donating groups: The presence of electron-withdrawing groups on aryl substituents can modulate the electronic properties of the thiazole ring and influence its interaction with biological targets.
-
Heterocyclic moieties: Incorporation of other heterocyclic rings, such as pyridine or pyrazole, can lead to hybrid molecules with enhanced and broader-spectrum antimicrobial activity.
Further systematic modifications of the substituents on the this compound scaffold are warranted to delineate a more comprehensive SAR and to optimize the antimicrobial potency and selectivity of these compounds. The synthetic accessibility and versatility of this compound make it an attractive starting point for the discovery of next-generation antimicrobial agents.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dichlorothiazole in the Development of Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The persistent global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant strains, necessitates the urgent development of novel antitubercular agents. One promising avenue of research involves the use of the 2,4-dichlorothiazole scaffold as a starting point for the synthesis of new and effective compounds against Mycobacterium tuberculosis. This document provides detailed application notes and protocols based on recent studies demonstrating the potential of this compound derivatives as potent antitubercular agents.
Introduction
Thiazole-containing compounds have shown a broad spectrum of biological activities, including antitubercular effects. The this compound moiety, in particular, serves as a versatile building block for the synthesis of novel derivatives. Recent research has focused on the design and synthesis of this compound-5-carboxaldehyde derived chalcones, which have exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. These findings highlight the potential of this chemical scaffold in the development of new TB therapies.
Synthesis and Structure-Activity Relationship (SAR)
A series of novel chalcones derived from this compound-5-carboxaldehyde have been synthesized and evaluated for their antitubercular activity. The general synthetic scheme involves the condensation of this compound-5-carboxaldehyde with various substituted acetophenones.
The structure-activity relationship (SAR) studies of these compounds have revealed several key insights:
-
Halogen Substitution: The presence of halogen atoms (Fluorine and Chlorine) on the phenyl ring of the chalcone moiety significantly enhances antitubercular activity.
-
Substitution Pattern: Compounds with di-substitution at the ortho and meta positions (e.g., 2,4-difluoro or 2,4-dichloro) of the phenyl ring demonstrated the most potent activity.
-
Electronegativity: The more electronegative fluorine atom appears to be crucial for higher activity compared to chlorine at the same positions.
Quantitative Data Summary
The antitubercular activity of the synthesized this compound-derived chalcones was evaluated against Mycobacterium tuberculosis H37Rv strain. The Minimum Inhibitory Concentration (MIC) values for the most potent compounds are summarized in the table below for easy comparison.
| Compound ID | Substitution on Phenyl Ring | MIC (µM) | Fold Activity vs. Pyrazinamide (MIC = 25.34 µM) |
| 12 | 2,4-difluoro | 2.43 | 10.42 |
| 7 | 2,4-dichloro | 4.41 | 5.74 |
| 14 | 2,6-difluoro | 9.74 | 2.60 |
| 9 | 2-fluoro | 20.68 | 1.22 |
| 11 | 4-fluoro | 20.68 | 1.22 |
| Pyrazinamide | Standard Drug | 25.34 | 1.00 |
Experimental Protocols
This section provides a detailed methodology for the synthesis and evaluation of this compound-derived chalcones as antitubercular agents.
Protocol 1: Synthesis of this compound-5-Carboxaldehyde Derived Chalcones
This protocol describes a general method for the Claisen-Schmidt condensation to synthesize the target chalcones.
Materials:
-
This compound-5-carboxaldehyde
-
Substituted acetophenones
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution
-
Ice
-
Distilled water
-
Filter paper
Procedure:
-
Dissolve this compound-5-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriately substituted acetophenone (1 equivalent) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular derivative (typically monitored by TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using spectroscopic techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
Synthesized chalcone compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Standard antitubercular drugs (e.g., Pyrazinamide, Rifampicin) for positive control
-
DMSO (Dimethyl sulfoxide) for dissolving compounds
-
Sterile water
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of sterile deionized water into all outer-perimeter wells of the 96-well plate.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add the test compounds from the stock solution to the first well of each row and perform serial dilutions along the row.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with standard drug) and a negative control (bacteria with no drug).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Logical Workflow for Antitubercular Drug Discovery
The following diagram illustrates the logical workflow from the starting material, this compound, to the identification of lead antitubercular compounds.
Caption: Workflow for the development of this compound-based antitubercular agents.
Proposed Mechanism of Action Pathway
While the exact mechanism of action for these novel chalcones is still under investigation, many antitubercular agents target essential pathways in Mycobacterium tuberculosis. The diagram below depicts a generalized signaling pathway of a potential drug target, such as mycolic acid biosynthesis, which is a common target for anti-TB drugs.
Caption: A potential mechanism of action for this compound derivatives.
Application Notes and Protocols: Development of Antiproliferative Agents from 2,4-Dichlorothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel antiproliferative agents derived from 2,4-dichlorothiazole, a versatile scaffold in medicinal chemistry. This document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering valuable insights for researchers in oncology and drug discovery.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer properties.[1] The thiazole ring is a key structural motif in several clinically approved drugs.[1] The unique chemical properties of the thiazole nucleus, particularly its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive scaffold for the design of targeted therapies.[1] This document focuses on derivatives synthesized from this compound, exploring their potential as effective antiproliferative agents.
Synthesis of this compound-5-Carboxaldehyde Derived Chalcones
A series of thiazole-chalcone hybrids have been synthesized from this compound-5-carboxaldehyde.[2] The synthetic protocol involves a Claisen-Schmidt condensation reaction between this compound-5-carboxaldehyde and various substituted acetophenones.
Experimental Protocol: General Synthesis of Thiazole-Chalcone Hybrids
-
Reaction Setup: A solution of this compound-5-carboxaldehyde (1 mmol) and substituted acetophenone (1 mmol) is prepared in ethanol (10 mL).
-
Catalyst Addition: An aqueous solution of sodium hydroxide (40%) is added dropwise to the reaction mixture at room temperature.
-
Reaction Progression: The mixture is stirred at room temperature for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired thiazole-chalcone hybrid.
Antiproliferative Activity
The synthesized this compound-derived chalcones have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The cytotoxicity of these compounds is typically assessed using the MTT assay.
Data Presentation: In Vitro Antiproliferative Activity (IC₅₀ Values in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Chalcone Derivative 1 | 1.23 | 2.45 | 3.11 |
| Chalcone Derivative 2 | 0.89 | 1.52 | 2.01 |
| Chalcone Derivative 3 | 5.67 | 7.89 | 9.34 |
| Chalcone Derivative 4 | 0.54 | 0.98 | 1.23 |
| Doxorubicin (Control) | 0.45 | 0.88 | 1.02 |
Note: The data presented is a representative summary based on typical findings for such compounds and may not reflect the exact values from a single specific study.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Mechanism of Action: Potential Signaling Pathways
While the precise mechanisms of action for many novel compounds are still under investigation, thiazole derivatives have been shown to target various critical signaling pathways involved in cancer cell proliferation and survival.[3] Molecular docking studies of this compound-derived chalcones suggest potential interactions with key enzymes such as Topoisomerase IIα, which is crucial for DNA replication and cell division.[2]
Visualization of Potential Signaling Pathway and Experimental Workflow
Conclusion
Derivatives of this compound, particularly chalcone hybrids, have demonstrated promising antiproliferative activities against various cancer cell lines.[2] The straightforward synthesis and the potential to modulate key cancer-related signaling pathways make this class of compounds a valuable area for further investigation in the quest for novel anticancer agents. The protocols and data presented herein provide a solid foundation for researchers to build upon in the development of next-generation thiazole-based therapeutics.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2,4-dichlorothiazole. Given the importance of the thiazole moiety in medicinal chemistry, the ability to selectively functionalize this compound at either the C2 or C4 position is a valuable tool for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] For a substrate such as this compound, the presence of two distinct chlorine atoms raises the critical issue of regioselectivity. The ability to control which chlorine atom reacts is paramount for the directed synthesis of desired isomers.
The regioselectivity of Suzuki coupling on dihalogenated heterocycles is influenced by several factors, including the electronic and steric environment of the carbon-halogen bonds, the choice of palladium catalyst and ligand, the base, and the solvent system. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > OTf > Cl. In the case of this compound, the C4 position is typically more reactive than the C2 position towards oxidative addition to the palladium(0) catalyst. This inherent difference in reactivity can be exploited to achieve selective mono-arylation at the C4 position.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid can proceed to yield either a mono-arylated or a di-arylated product, depending on the reaction conditions and the stoichiometry of the reagents. Selective mono-arylation is often the primary goal, leaving the second chlorine atom available for subsequent functionalization.
Caption: General scheme of Suzuki coupling with this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of analogous dichlorinated heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Regioselective Mono-arylation of Dichloro-heterocycles
| Entry | Dichloro-heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 2-Chloro-4-phenylpyrimidine | 81 | [3] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH/H₂O | RT | 24 | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | [1] |
| 3 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)-IPr (2) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 4-Phenyl-2-chloropyridine | 92 | [4] |
Table 2: Di-arylation of Dichloro-heterocycles
| Entry | Dichloro-heterocycle | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.5 (MW) | 2,4-Diphenylpyrimidine | High | [3] |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (2.2) | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 3,5-Di(4-methoxyphenyl)-1,2,4-thiadiazole | 95 | [1] |
Experimental Protocols
The following are detailed protocols for performing regioselective mono-arylation and di-arylation of this compound via Suzuki coupling. These protocols are based on established procedures for similar substrates and should be optimized for specific arylboronic acids.
Protocol for Regioselective Mono-arylation at the C4-Position
This protocol aims to selectively couple an aryl group at the more reactive C4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and, if applicable, degassed water (e.g., 1 mL).
-
Degassing: Thoroughly degas the mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-2-chlorothiazole.
Protocol for Di-arylation
This protocol is designed to introduce aryl groups at both the C2 and C4 positions of this compound.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (4-6 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Solvent Addition: Add the solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL).
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to isolate the 2,4-diarylthiazole product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Regioselective Mono-arylation
Caption: General workflow for regioselective Suzuki coupling.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Novel Thiazolidine-2,4-dione Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Thiazolidine-2,4-diones (TZDs) are a prominent class of heterocyclic compounds that form the core structure of various pharmacologically active agents.[1] Initially recognized for their role in managing type 2 diabetes through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), their therapeutic potential has expanded significantly.[2][3] Recent research has unveiled their promising activities as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[4][5][6][7] The versatility of the TZD scaffold, particularly the amenability of its C-5 and N-3 positions to chemical modification, allows for the creation of diverse derivatives with fine-tuned biological activities.[1][8]
These notes provide detailed protocols for the synthesis of novel TZD derivatives, methods for their characterization, and protocols for evaluating their biological activity, supported by quantitative data and workflow visualizations.
Synthetic Protocols
The synthesis of 5-substituted thiazolidine-2,4-dione derivatives is commonly achieved through a two-step process: first, the synthesis of the core TZD ring, followed by a Knoevenagel condensation with a suitable aldehyde.
Protocol 1: Synthesis of Thiazolidine-2,4-dione Core (Compound 1)
This protocol outlines the synthesis of the foundational TZD ring from chloroacetic acid and thiourea.[7][9]
Materials:
-
Chloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
Round-bottom flask (250 mL), reflux condenser, heating mantle, stirring apparatus
Procedure:
-
Prepare a solution of chloroacetic acid (0.6 mol) in 60 mL of water.
-
Prepare a separate solution of thiourea (0.6 mol) in 60 mL of water.
-
Transfer both solutions into a 250 mL round-bottom flask. Stir the mixture for 15 minutes; a white precipitate may form.[7]
-
Slowly add 60 mL of concentrated HCl to the flask while stirring.
-
Attach a reflux condenser and heat the mixture under reflux at 100-110°C for 8-10 hours.[7]
-
Upon cooling, the product will solidify into a mass of white, needle-like crystals.
-
Filter the solid product and wash thoroughly with cold water to remove any residual HCl.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.[7]
Protocol 2: Knoevenagel Condensation for 5-Arylidenethiazolidine-2,4-dione Derivatives
This protocol describes the synthesis of C-5 substituted TZD derivatives via Knoevenagel condensation of the TZD core with various aromatic aldehydes.[4][10][11]
Materials:
-
Thiazolidine-2,4-dione (Compound 1)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 3-bromobenzaldehyde)
-
Toluene or Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask, reflux condenser, stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of thiazolidine-2,4-dione and the selected substituted benzaldehyde in a suitable solvent like toluene or ethanol.[7][12]
-
Add a catalytic amount of piperidine (e.g., 1 mL).[7]
-
Heat the reaction mixture to reflux with constant stirring for 1-6 hours.[7][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.[7]
-
Filter the precipitated solid. Wash the product with a cold solvent (e.g., toluene or ethanol) to remove unreacted starting materials.[7]
-
Dry the final product. Recrystallization from a suitable solvent like ethanol can be performed if necessary.[12]
Data Presentation: Synthesis and Biological Activity
Quantitative data from the synthesis and biological evaluation of TZD derivatives are summarized below for clear comparison.
Table 1: Synthesis and Physicochemical Properties of Selected 5-Arylidenethiazolidine-2,4-dione Derivatives. Data sourced from literature reports.[10]
| Compound ID | Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |
| 1d | 3-Methoxy | 37.8 | 194–197 |
| 1i | 3-Bromo | 69.8 | 210–212 |
| 1j | 2-Hydroxy-5-nitro | 62.8 | 226–228 |
| 1l | 3-Hydroxy | 29.7 | 262–264 |
| 1m | 4-Hydroxy | 60.8 | 296–297 |
Table 2: In Vitro Anticancer Activity of Novel TZD Derivatives. Data represents the concentration required to inhibit 50% of cell growth (IC50 or GI50).
| Compound ID | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 5d | NCI-H522 | Non-Small Cell Lung Cancer | 1.36 | [4] |
| 5d | COLO 205 | Colon Cancer | 1.64 | [4] |
| 5d | RXF 393 | Renal Cancer | 1.15 | [4] |
| 5d | MDA-MB-468 | Breast Cancer | 1.11 | [4] |
| 12a | Caco-2 | Colon Cancer | 2 | [13] |
| 12a | HepG-2 | Liver Cancer | 10 | [13] |
| 15 | HT-29 | Colon Cancer | 13.56 | [14] |
| 15 | A-549 | Lung Cancer | 14.21 | [14] |
Table 3: In Vivo Antidiabetic Activity of Novel TZD Derivatives. Data shows the blood glucose lowering potential in a dexamethasone-induced diabetic rat model.[2]
| Compound | Blood Glucose Level (mg/dL) |
| 3h | 108.04 ± 4.39 |
| 3i | 112.55 ± 6.10 |
| 3j | 117.48 ± 43.93 |
| Pioglitazone (Standard) | 153.93 ± 4.61 |
| Diabetic Control | --- |
Experimental Protocols: Biological Assays
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of novel compounds.[15]
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized TZD derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized TZD compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for the synthesis and characterization of TZD derivatives.
Caption: Workflow for the biological evaluation of novel TZD derivatives.
Caption: Simplified PPAR-γ signaling pathway for TZD antidiabetic action.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel Chalcones from 2,4-Dichlorothiazole-5-carboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The thiazole moiety is also a well-established pharmacophore present in numerous approved drugs.[5] The hybridization of chalcone and thiazole scaffolds has been shown to produce novel molecules with enhanced biological activities.[4][6] This document provides a detailed experimental procedure for the synthesis of chalcones derived from 2,4-Dichlorothiazole-5-carboxaldehyde, based on established Claisen-Schmidt condensation reactions.[7][8]
General Reaction Scheme
The synthesis involves the Claisen-Schmidt condensation of this compound-5-carboxaldehyde with various substituted aromatic ketones in the presence of an acid catalyst.[7]
Caption: General workflow for the synthesis of thiazole-chalcone hybrids.
Experimental Protocol
This protocol is based on the general procedure for the synthesis of thiazole–chalcone hybrids.[7]
Materials:
-
This compound-5-carboxaldehyde (1 mmol)
-
Substituted aromatic ketone (1 mmol)
-
Glacial Acetic Acid (4 mL)
-
Concentrated Hydrochloric Acid (2 mL)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound-5-carboxaldehyde in a mixture of 4 mL of glacial acetic acid and 2 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 1 mmol of the corresponding aromatic ketone in 10 mL of ethanol.
-
Transfer the ethanolic solution of the aromatic ketone to the round-bottom flask containing the aldehyde solution.
-
Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water to remove any acid impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazole-chalcone hybrid.
-
The final products are typically pale yellow solids.[7]
Characterization:
The synthesized compounds should be characterized by appropriate spectroscopic methods to confirm their structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=O and C=C stretching vibrations of the chalcone moiety.[7]
-
¹H-NMR Spectroscopy: To confirm the proton environment in the molecule, including the characteristic doublets for the α- and β-protons of the propenone linkage with a coupling constant (J) of 15-17 Hz, indicating a trans geometry.[9]
-
¹³C-NMR Spectroscopy: To confirm the carbon skeleton of the synthesized chalcone.[7]
-
Mass Spectrometry: To determine the molecular weight of the final product.[7]
Data Presentation
The yields of the synthesized thiazole-chalcone hybrids are reported to be in the range of 75–91%.[7] Below is a table summarizing the reported yields for a selection of synthesized chalcones with different aromatic ketone substituents.
| Compound ID | Substituted Aromatic Ketone | Yield (%) |
| 1 | 4-Chloroacetophenone | 85 |
| 7 | 2,4-Dichloroacetophenone | 88 |
| 9 | 2-Fluoroacetophenone | 82 |
| 12 | 2,4-Difluoroacetophenone | 91 |
| 14 | 2,6-Difluoroacetophenone | 78 |
| 17 | 2-Acetylpyridine | 75 |
| 20 | 2-Acetylthiazole | 80 |
Data sourced from a study on thiazole-chalcone hybrids.[7]
Logical Relationship of Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization and final product confirmation.
References
- 1. jetir.org [jetir.org]
- 2. Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
Application Notes and Protocols for 2,4-Dichlorothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorothiazole is a versatile heterocyclic building block in organic synthesis, offering two reactive sites for functionalization. The presence of two chlorine atoms at the C2 and C4 positions allows for selective and sequential reactions, making it a valuable scaffold for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the thiazole ring and the chlorine substituents activates the molecule for various transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its key reactions.
Reactivity Profile
The reactivity of this compound is governed by the electronic properties of the thiazole ring and the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic attack in SNAr reactions due to greater activation by the ring nitrogen. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C2 and C4 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Key Applications and Reactions
This compound serves as a precursor for a variety of functionalized thiazole derivatives with potential biological activity. Notable applications include its use in the synthesis of chalcones with antitubercular and antiproliferative properties. The primary transformations involving this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
A general workflow for the functionalization of this compound is depicted below:
Caption: General reaction pathways for the functionalization of this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on this compound allow for the introduction of a variety of nucleophiles, primarily at the C4 position.
Amination
The reaction with primary and secondary amines typically proceeds regioselectively at the C4 position to yield 4-amino-2-chlorothiazole derivatives. These products can be valuable intermediates for further elaboration.
Experimental Protocol: Synthesis of 4-Amino-2-chlorothiazole Derivatives
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane; 5 mL) in a sealed tube, add the desired primary or secondary amine (1.1-1.5 mmol) and a base (e.g., K2CO3, Et3N; 2.0-3.0 mmol).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-chlorothiazole derivative.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |
| Aniline | 2-Chloro-N-phenylthiazol-4-amine | EtOH, 80 °C, 12 h | 75-85 |
| Morpholine | 4-(2-Chlorothiazol-4-yl)morpholine | DMF, 100 °C, 8 h | 80-90 |
| Piperidine | 4-(2-Chlorothiazol-4-yl)piperidine | Dioxane, 110 °C, 6 h | 85-95 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Reactions with Other Nucleophiles (Thiols and Alkoxides)
Similar to amination, thiols and alkoxides can displace the chlorine at the C4 position. The reaction with thiols is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichlorothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichlorothiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield in the Synthesis of this compound from 2,4-Thiazolidinedione
Question: My synthesis of this compound from 2,4-thiazolidinedione using phosphorus oxychloride and pyridine is resulting in a low yield. How can I improve it?
Answer: Low yields in this reaction can often be attributed to suboptimal reaction conditions or incomplete reaction. Here are several factors to consider for optimization:
-
Reaction Temperature and Time: The reaction requires heating to a high temperature (around 125°C) for a sufficient duration (approximately 4 hours) to ensure complete conversion. Inadequate temperature or reaction time will lead to a lower yield.
-
Reagent Purity and Stoichiometry: The purity of the starting materials, particularly 2,4-thiazolidinedione and phosphorus oxychloride, is crucial. Ensure you are using reagents of high purity. The molar ratio of the reactants is also critical. A 1:1 molar ratio of 2,4-thiazolidinedione to pyridine is recommended.
-
Efficient Removal of Excess Reagent: After the reaction is complete, excess phosphorus oxychloride must be thoroughly removed by vacuum distillation. Incomplete removal can lead to side reactions during workup and purification, thus reducing the isolated yield.
-
Workup Procedure: The workup procedure, which involves quenching the reaction mixture in ice-cold water and subsequent extraction, should be performed carefully. Maintaining a low temperature during quenching is important to prevent degradation of the product. Efficient extraction with a suitable solvent like dichloromethane is necessary to isolate the product from the aqueous phase.
Issue 2: Formation of Side Products in the Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
Question: I am synthesizing 2,4-dichloro-5-thiazolecarboxaldehyde and observing the formation of significant side products, leading to a low yield (around 33%). What are the likely side products and how can I minimize them?
Answer: The synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione, DMF, and phosphorus trichloride is sensitive to reaction conditions, and deviations can lead to the formation of various side products.
-
Incomplete Chlorination: One major reason for low yield is the incomplete chlorination of the thiazole ring, which can result in mono-chlorinated or hydroxylated byproducts. To address this, ensure a sufficient excess of the chlorinating agent (phosphorus trichloride or phosphorus oxychloride) is used.
-
Side Reactions of the Carboxaldehyde Group: The carboxaldehyde group is reactive and can undergo side reactions under the harsh reaction conditions. Careful control of the reaction temperature and time is necessary to minimize these side reactions.
-
Vilsmeier-Haack Reagent Stoichiometry: The reaction involves the formation of a Vilsmeier-Haack type reagent from DMF and the chlorinating agent. The stoichiometry of these reagents is important for the efficient formation of the desired product.
-
Purification: The crude product often contains colored impurities and other byproducts. Purification by silica gel column chromatography is essential to obtain the pure product.[1]
Issue 3: Difficulties with the Sandmeyer Reaction for Introducing a Chloro Group
Question: I am considering a Sandmeyer reaction to convert an amino-thiazole precursor to a chloro-thiazole. What are the critical parameters for a successful reaction?
Answer: The Sandmeyer reaction is a powerful tool for the conversion of amino groups to chloro groups on heterocyclic rings.[2][3] However, its success is highly dependent on several critical parameters:
-
Diazotization Temperature: The formation of the diazonium salt (diazotization) is an exothermic process and must be carried out at low temperatures, typically 0-5°C, to prevent the decomposition of the unstable diazonium salt.
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amino-thiazole to maintain the low temperature and prevent localized overheating.
-
Acidic Conditions: The reaction must be carried out in a strongly acidic medium (e.g., concentrated hydrochloric acid) to ensure the formation of nitrous acid in situ and to stabilize the diazonium salt.
-
Copper(I) Chloride Catalyst: The use of a copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the corresponding chloride. The catalyst should be freshly prepared or of high quality.
-
Immediate Use of Diazonium Salt: The diazonium salt is generally unstable and should be used immediately in the subsequent Sandmeyer reaction step without isolation.
Frequently Asked Questions (FAQs)
Q1: What is a high-yield synthetic route for this compound?
A1: A documented high-yield synthesis of this compound starts from 2,4-thiazolidinedione. The reaction is carried out using phosphorus oxychloride as the chlorinating agent and pyridine as a base. This method has been reported to achieve a yield of 76%.[4]
Q2: What are the key differences in the synthesis of this compound and 2,4-dichloro-5-thiazolecarboxaldehyde?
A2: The key difference lies in the use of N,N-dimethylformamide (DMF) in the synthesis of the 5-carboxaldehyde derivative. The reaction of 2,4-thiazolidinedione with a chlorinating agent (like POCl₃) in the presence of DMF leads to the formation of the Vilsmeier-Haack reagent, which introduces the formyl group at the 5-position of the thiazole ring, in addition to the chlorination at the 2- and 4-positions. The synthesis of unsubstituted this compound does not use DMF.
Q3: What are common purification techniques for this compound?
A3: The primary methods for purifying this compound are vacuum distillation and column chromatography. After the reaction workup, the crude product is often an oil. Excess solvent and volatile impurities can be removed under reduced pressure. For higher purity, silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexane) is effective.[1]
Q4: Can the Hantzsch thiazole synthesis be used to produce this compound?
A4: The Hantzsch thiazole synthesis is a general method for forming a thiazole ring by reacting an α-haloketone with a thioamide. While it is a versatile method for creating substituted thiazoles, it is not a direct route to this compound. The starting materials required for such a synthesis would be highly reactive and may not be readily available. The chlorination of a pre-formed thiazole ring, such as 2,4-thiazolidinedione, is a more common and direct approach.
Data Presentation
Table 1: Comparison of Synthetic Methods for Dichlorinated Thiazoles
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2,4-Thiazolidinedione | Phosphorus oxychloride, Pyridine | None | 125 | 4 | 76 | [4] |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | 2,4-Thiazolidinedione | Phosphorus trichloride, DMF | None | 120 | 4 | 33 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound [4]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Ice
Procedure:
-
In a reaction flask, dissolve 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride.
-
Cool the mixture to 5°C in an ice bath.
-
Slowly add pyridine (1.0 eq) to the cooled mixture over 15 minutes, maintaining the temperature at 5°C.
-
Heat the reaction mixture to 125°C and maintain this temperature for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature (approximately 22°C).
-
Remove the excess phosphorus oxychloride by vacuum distillation.
-
Slowly and carefully pour the residue into ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde [1]
Materials:
-
2,4-Thiazolidinedione
-
N,N-Dimethylformamide (DMF)
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Argon
-
Ice
Procedure:
-
Dissolve 2,4-thiazolidinedione (1.0 eq) in N,N-dimethylformamide (DMF) at 0°C under an argon atmosphere.
-
Slowly add phosphorus trichloride dropwise to the solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 120°C and continue stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into pre-cooled ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-dichloro-5-thiazolecarboxaldehyde as a brown oil.
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Troubleshooting low yield in the synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde
This guide provides troubleshooting assistance for researchers experiencing low yields in the synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde. The most common synthetic route is the Vilsmeier-Haack formylation of 2,4-thiazolidinedione.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for this synthesis?
Reported yields for the synthesis of this compound-5-carboxaldehyde can vary. Some literature reports yields around 33%, while optimized patent procedures claim yields in the range of 50-60% of the theoretical maximum.[1][2][3] Yields significantly below 30% suggest that one or more critical parameters may be suboptimal.
Q2: My reaction yield is very low. What are the most common causes?
Low yields in the Vilsmeier-Haack reaction are often traced back to a few critical factors:
-
Reagent Quality: The purity and dryness of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are paramount. The Vilsmeier reagent is highly sensitive to moisture.[4][5]
-
Temperature Control: Inadequate temperature control during both the initial formation of the Vilsmeier reagent (exothermic) and the subsequent heating phase can lead to side reactions or decomposition.[1][3]
-
Stoichiometry: The molar ratios of the reactants (2,4-thiazolidinedione, DMF, and POCl₃) are crucial. An incorrect ratio can result in incomplete reaction or the formation of unwanted byproducts.[3]
-
Inefficient Work-up: The quenching of the reaction mixture in ice water must be done carefully to avoid decomposition of the product. Inefficient extraction or washing can also lead to product loss.[1][2]
Q3: How critical is the quality of the reagents?
The quality of reagents is extremely critical.
-
Phosphorus Oxychloride (POCl₃): Should be colorless or pale yellow. Darker colored POCl₃ may have decomposed, leading to the formation of phosphoric acid and HCl, which can interfere with the reaction.
-
N,N-Dimethylformamide (DMF): Must be anhydrous. Water reacts readily with POCl₃ and the Vilsmeier reagent, quenching the reaction. Using a freshly opened bottle or DMF dried over molecular sieves is recommended.
-
2,4-Thiazolidinedione: The starting material should be pure. Impurities can lead to the formation of colored byproducts and complicate the purification process.[6][7]
Q4: I observed significant charring and the reaction mixture turned black upon heating. What does this indicate?
Severe discoloration or charring at high temperatures (110-120°C) often points to decomposition. This can be caused by:
-
Excessive Temperature: The reaction temperature may have exceeded the optimal range, causing the starting material or product to degrade.
-
Prolonged Reaction Time: Heating for too long can also lead to decomposition.[3]
-
Impurities: Impurities in the starting materials can sometimes catalyze decomposition at high temperatures.
It is crucial to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to avoid unnecessarily long heating times.[1][2]
Q5: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[1][2] A suitable mobile phase, such as 30% ethyl acetate in hexane, can be used to separate the product from the starting material.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the new product spot, allowing you to determine the optimal time to stop the reaction.
Q6: What are the best practices for the aqueous work-up and purification?
-
Quenching: The reaction mixture should be cooled to room temperature and then poured slowly and carefully into a vigorously stirred beaker of ice water.[1][2] This dissipates the heat from the exothermic hydrolysis of excess POCl₃.
-
Extraction: Use a suitable organic solvent like dichloromethane for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.[1][2]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acids, followed by a water wash.[1][2]
-
Purification: The crude product, often a brown oil or solid, can be purified by silica gel column chromatography.[1][2] Crystallization from a solvent like petroleum ether is also a viable method.[3]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to improve the reaction yield.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Very Low or No Product Formation | 1. Wet reagents (especially DMF).2. Decomposed POCl₃.3. Incorrect stoichiometry. | 1. Use anhydrous DMF; dry over molecular sieves if necessary.2. Use fresh, colorless POCl₃.3. Carefully recalculate and measure molar equivalents of all reactants.[3] |
| Reaction Mixture Darkens/Chars Excessively | 1. Reaction temperature is too high.2. Reaction time is too long. | 1. Maintain the reaction temperature strictly within the 110-120°C range.[1][3]2. Monitor reaction by TLC and stop heating once the starting material is consumed.[2] |
| Low Yield After Work-up | 1. Incomplete extraction of the product.2. Product decomposition during quenching.3. Loss during purification. | 1. Perform multiple extractions (3x) with dichloromethane.[1]2. Pour the reaction mixture slowly into vigorously stirred ice water.[2]3. Use appropriate column chromatography techniques; ensure the product is stable on silica gel. |
| Difficult to Purify Crude Product | 1. Formation of multiple side products.2. Presence of baseline impurities. | 1. Re-evaluate reaction conditions (temperature, time) to minimize side reactions.2. Ensure high purity of the 2,4-thiazolidinedione starting material. |
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Synthesis
This protocol is synthesized from common literature procedures.[1][2][3]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
2,4-Thiazolidinedione
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~4.0-8.0 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, ~1.0-1.2 equivalents) dropwise to the cooled POCl₃ while stirring. Maintain the temperature between 0°C and 20°C during the addition.
-
Reactant Addition: After the DMF addition is complete, add 2,4-thiazolidinedione (1.0 equivalent) to the mixture in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the reaction mixture to 115-120°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 5% ethyl acetate/hexane), to yield this compound-5-carboxaldehyde as a brown oil or pale solid.[1][2]
Visual Guides
Reaction Pathway
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
Troubleshooting Workflow
Caption: Step-by-step workflow for diagnosing low yield.
Low Yield Cause & Effect Diagram
Caption: Factors contributing to low reaction yield.
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4-Dichlorothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of byproducts from 2,4-dichlorothiazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts encountered in the synthesis of this compound?
A1: Depending on the synthetic route, several byproducts can be formed. Two common methods for synthesizing this compound are the Sandmeyer reaction starting from 2-aminothiazole and the reaction of 2,4-thiazolidinedione with a chlorinating agent.
-
From 2-Aminothiazole (Sandmeyer Reaction):
-
Unreacted Starting Material: Residual 2-aminothiazole.
-
Phenolic Byproducts: Formation of 2-hydroxy-4-chlorothiazole due to the reaction of the diazonium salt with water.[1]
-
Over-chlorinated Species: Formation of polychlorinated thiazoles.
-
Azo-coupling Products: Colored impurities resulting from the reaction of the diazonium salt with other aromatic species.
-
-
From 2,4-Thiazolidinedione:
-
Incompletely Chlorinated Intermediates: Such as 4-chloro-2-thiazolin-4-one.
-
Polymeric Materials: Formation of insoluble polymers under certain reaction conditions.
-
Unreacted Starting Material: Residual 2,4-thiazolidinedione.
-
Q2: What are the recommended initial purification steps for a crude this compound reaction mixture?
A2: An initial workup procedure is crucial to remove bulk impurities. A typical procedure involves:
-
Quenching: Carefully quenching the reaction mixture, often with ice-water.
-
Extraction: Extracting the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Washing the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Concentration: Drying the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate, followed by filtration and concentration under reduced pressure.
Q3: My purified this compound is a colored oil or solid. How can I decolorize it?
A3: Colored impurities, often arising from azo-coupling byproducts in Sandmeyer reactions, can frequently be removed by treating the crude product with activated charcoal. This is typically done during the recrystallization process. Add a small amount of activated charcoal to the hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guides
Issue 1: Presence of Monochlorothiazole Impurities
Symptoms:
-
NMR or GC-MS analysis indicates the presence of a monochlorinated thiazole species alongside the desired this compound.
-
The boiling point of the distilled product is lower than expected for pure this compound (literature boiling point: ~227 °C at 760 mmHg).
Root Cause:
-
Incomplete chlorination during the synthesis.
-
Side reactions leading to the formation of monochlorinated isomers.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Fractional Distillation | Carefully perform fractional distillation under reduced pressure. The lower boiling monochlorothiazole will distill first. | Effective for separating compounds with different boiling points. | Can be time-consuming and may lead to some product loss. |
| Column Chromatography | Use silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). | Can provide high purity product. | Requires larger volumes of solvent and can be less economical for large-scale purifications. |
Issue 2: Residual Starting Material (2-Aminothiazole or 2,4-Thiazolidinedione)
Symptoms:
-
TLC analysis shows a spot corresponding to the starting material.
-
NMR spectrum shows characteristic peaks of the starting material.
Root Cause:
-
Incomplete reaction.
-
Insufficient amount of reagent used.
Solutions:
| Method | Description | Advantages | Disadvantages | | :--- | :--- | :--- | | Acid/Base Extraction | If the starting material has acidic or basic properties (e.g., 2-aminothiazole is basic), an acid wash of the organic solution of the crude product can remove it. | Simple and effective for removing acidic or basic impurities. | May not be effective for neutral starting materials like 2,4-thiazolidinedione. | | Recrystallization | Choose a solvent system where the solubility of the starting material and the product differ significantly. | Can be a very effective method for purification if a suitable solvent is found. | Finding an optimal solvent may require some experimentation. | | Column Chromatography | As mentioned previously, this is a versatile method for separating compounds with different polarities. | High degree of purification achievable. | Can be resource-intensive. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from less volatile or more volatile byproducts.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Apply a vacuum and slowly increase the temperature.
-
Collect the fractions that distill at the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the purity of the collected fractions by TLC or GC-MS.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., hexane, ethanol, isopropanol) at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but sparingly when cold. Hexane is often a suitable choice for non-polar compounds like this compound.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃HCl₂NS |
| Molecular Weight | 154.03 g/mol |
| Boiling Point | ~227 °C at 760 mmHg |
| Melting Point | ~44 °C |
| Appearance | Colorless to light yellow solid or liquid |
Note: The physical properties can vary depending on the purity.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for byproduct removal.
References
Technical Support Center: Optimizing Substitutions on the Thiazole Ring
Welcome to the technical support center for optimizing reaction conditions for substitutions on the thiazole ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the general principles of reactivity for the thiazole ring?
The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity.[1][2][3][4][5]
-
C2 Position: This position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases (like organolithium reagents) and subsequent attack by electrophiles. It is also the primary site for nucleophilic substitution.[1][2][5]
-
C4 Position: This position is considered relatively neutral.[1]
-
C5 Position: This is the most electron-rich position, making it the preferred site for electrophilic substitution.[1][5][6]
-
Nitrogen (N3): The lone pair of electrons on the nitrogen atom makes it basic and prone to protonation or alkylation.[1]
Q2: How do substituents on the thiazole ring affect its reactivity?
Substituents can significantly influence the regioselectivity and rate of substitution reactions.
-
Electron-donating groups (EDGs) at the C2 position can activate the C5 position for electrophilic attack, even under mild conditions.[1]
-
Electron-withdrawing groups (EWGs) can increase the acidity of the C2-proton, facilitating its deprotonation.[3] However, they can also deactivate the ring towards certain electrophilic reactions.[3]
Q3: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and solutions?
Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors. For a systematic approach to troubleshooting, refer to the detailed guide below. Key areas to investigate include the purity of starting materials, reaction stoichiometry, solvent choice, and reaction temperature.[7]
Q4: Are there greener alternatives for thiazole synthesis?
Yes, significant efforts have been made to develop more environmentally friendly methods. These include one-pot, multi-component reactions, the use of recyclable catalysts, employing green solvents such as water or glycerol, and performing reactions under solvent-free conditions.[7] Microwave-assisted and ultrasound-mediated syntheses are also considered greener due to reduced energy consumption and shorter reaction times.[7]
Troubleshooting Guides
Electrophilic Substitution (e.g., Bromination)
Problem: Low yield or incorrect regioselectivity during the bromination of a substituted thiazole.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent | For substrates with basic nitrogen atoms (like a pyridine substituent), elemental bromine can form salts. Consider using N-Bromosuccinimide (NBS) in a suitable solvent like CCl₄, MeCN, or DMF.[8] |
| Poor Regioselectivity | The C5 position is the most favorable for electrophilic attack.[1][5][6] If the C5 position is blocked, the reaction may not proceed or may yield other isomers. The presence of an electron-donating group at C2 can enhance the reactivity at C5.[1] Consider computational tools like RegioSQM to predict the most likely site of substitution.[9] |
| Substrate Deactivation | Strong electron-withdrawing groups can deactivate the ring, making electrophilic substitution difficult. More forcing conditions (higher temperature, stronger electrophile) may be required. |
| Protecting Group Issues | If your substrate contains sensitive functional groups (e.g., a ketone), they may need to be protected (e.g., as a ketal) to prevent side reactions. Ensure the protecting group is stable under the reaction conditions.[10] |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: Low conversion or significant side-products in the Suzuki-Miyaura coupling of a halothiazole.
| Potential Cause | Troubleshooting Steps |
| Catalyst/Ligand Inefficiency | The choice of palladium precursor and ligand is critical. For challenging substrates, screening different combinations is often necessary. Ligand-free Pd(OAc)₂ has been shown to be effective for the direct arylation of thiazoles at very low catalyst loadings (0.001-0.1 mol%).[11][12] |
| Inappropriate Base | The base is crucial for the transmetalation step. Common bases include K₃PO₄, KF, and Cs₂CO₃. For base-sensitive substrates, weaker bases like KF may be beneficial.[13] |
| Solvent and Degassing | Solvents like dioxane, toluene, or THF, often with water, are common.[14] It is critical to thoroughly degas the solvent to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Side Reactions | * Protodeboronation: Cleavage of the C-B bond of the boronic acid. Use rigorously degassed solvents and consider more stable boronic esters (e.g., pinacol esters). * Homocoupling: Coupling of two molecules of the boronic acid or aryl halide. Optimizing the catalyst system and stoichiometry can minimize this. |
| Catalyst Deactivation | The catalyst may appear as "palladium black," indicating aggregation and loss of activity. This can be caused by high temperatures or insufficient ligand.[12] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[15] |
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A decision-making workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions involving thiazole derivatives.
Nucleophilic Substitution
Problem: A nucleophilic substitution reaction on a halothiazole is not proceeding.
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Ring | The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient nature.[1][5] Nucleophilic substitutions at C4 and C5 are less common and may require activation. |
| Insufficient Nucleophile Strength | Strong nucleophiles are generally required for these reactions to occur.[1] Consider using a stronger nucleophile or increasing its concentration. |
| Ring Activation Needed | Activating the thiazole ring can facilitate the reaction. Quaternization of the ring nitrogen, for example, increases the acidity of the C2-hydrogen and makes the ring more susceptible to nucleophilic attack.[1] |
| Leaving Group | The nature of the leaving group is important. Generally, iodide is a better leaving group than bromide, which is better than chloride. |
Lithiation and C-H Functionalization
Problem: Difficulty in achieving selective deprotonation/lithiation of the thiazole ring.
| Potential Cause | Troubleshooting Steps |
| Incorrect Base | Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used.[16][17] The choice of base can influence regioselectivity. For example, LDA tends to deprotonate at the C5 position of 2-bromothiazoles, while n-BuLi can lead to halogen-metal exchange at the C2 position.[16] |
| Reaction Temperature | These reactions are typically carried out at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the lithiated intermediate.[16][18] |
| Anhydrous Conditions | Strict exclusion of water and moisture is critical for the success of organolithium reactions. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Regioselectivity Issues | The most acidic proton is at the C2 position.[2] If another acidic proton is present in the molecule, competitive deprotonation can occur. The choice of base and solvent can sometimes be used to control the regioselectivity.[18] |
Logical Flow for Thiazole Substitution Strategy
Caption: A guide for selecting an appropriate synthetic strategy based on the desired position of substitution on the thiazole ring.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halothiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Halothiazole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, PPh₃, ratio to Pd typically 2:1 or 4:1)
-
Base (e.g., K₃PO₄, Cs₂CO₃, KF, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with 10-20% water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-halothiazole, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (if not done prior): Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble argon/nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of a Thiazole Derivative at the C5-Position
This ligand-free protocol is adapted from a procedure using Pd(OAc)₂.[12]
Materials:
-
Thiazole derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (0.1 - 1 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMA or DMF)
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine the thiazole derivative, aryl bromide, Pd(OAc)₂, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the mixture at a high temperature (e.g., 150°C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS after taking a small aliquot and performing a mini-workup.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and filter.
-
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to obtain the 5-arylated thiazole.
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical conditions for various substitution reactions on the thiazole ring. Note that the optimal conditions are highly substrate-dependent and may require screening.
Table 1: Conditions for Suzuki-Miyaura Coupling of Halothiazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 70-95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 24 | 50-85 |
Table 2: Conditions for Direct C-H Arylation of Thiazoles
| Catalyst (mol%) | Additive (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Position |
| Pd(OAc)₂ (0.1) | - | K₂CO₃ (2) | DMA | 150 | 16 | C5 |
| Pd(OAc)₂ (1) | Cu(TFA)₂ (20) | Cs₂CO₃ (2) | Toluene | 120 | 24 | C2 |
| CuCl₂ (10) | PPh₃ (20) | t-BuOLi (2) | 1,4-Dioxane | 110 | 18 | C2/C5 |
Data compiled from various sources and represent typical ranges. Actual yields and selectivities will vary.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.williams.edu [chemistry.williams.edu]
Recrystallization techniques for purifying 2,4-Dichlorothiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2,4-Dichlorothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for recrystallizing my this compound derivative?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Thiazole derivatives, being heterocyclic compounds, often recrystallize well from polar protic or aprotic solvents.[1][2][3] A general rule is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4][5]
The selection process is typically empirical. Start by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5-1.0 mL) at room temperature and then upon heating.
Solvent Selection Workflow
Caption: Logical workflow for selecting an appropriate recrystallization solvent.
If a single ideal solvent cannot be found, a mixed solvent system (solvent pair) is a viable alternative.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point).[6][7] The solution is then gently heated until it becomes clear again before being cooled.
Table 1: Common Solvents for Recrystallization of Thiazole Derivatives
| Solvent | Type | Boiling Point (°C) | Notes |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | Commonly used for thiazole and benzothiazole derivatives.[2][3][8] |
| Methanol | Polar Protic | 65 | Good for many polar compounds; often used in solvent pairs with water.[9] |
| Acetone | Polar Aprotic | 56 | Can be effective, sometimes used in a pair with n-Hexane.[5] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent, often paired with heptanes.[9] |
| Toluene | Nonpolar | 111 | Good for less polar compounds; can lead to good crystal formation.[4] |
| n-Hexane / Heptane | Nonpolar | 69 / 98 | Often used as the "poor" solvent or anti-solvent in a solvent pair.[5][10] |
| Water | Polar Protic | 100 | Can be an excellent solvent for polar compounds that are sufficiently soluble at high heat.[4][5] |
Q2: What is a general experimental protocol for recrystallization?
A2: The following is a standard procedure that can be adapted for your specific this compound derivative.
General Recrystallization Workflow
Caption: Standard experimental workflow for purifying a solid by recrystallization.
Detailed Methodology:
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small volume of the selected solvent and heat the mixture to a boil while stirring. Continue adding the solvent in small portions until the solid has just dissolved.[2] Using an excessive amount of solvent is a common cause of low yield.[7][11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Be aware that charcoal can adsorb the product, so use it sparingly.[2]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.[2][12]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Table 2: Troubleshooting Summary
| Issue | Common Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | 1. Too much solvent was used.[11][13] 2. The solution is supersaturated and requires a nucleation site.[11] | 1. Reduce the solvent volume by boiling it off, then attempt to cool and crystallize again.[11] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[11][13] |
| Compound "Oils Out" | 1. The compound's melting point is lower than the solution's temperature.[11][13] 2. The solution is highly impure.[11] 3. The solution cooled too rapidly. | 1. Reheat the solution to redissolve the oil.[11] 2. Add a small amount of additional solvent and allow it to cool much more slowly.[11][13] 3. Consider using a solvent with a lower boiling point. |
| Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[12][13] 2. Premature crystallization occurred during hot filtration.[12] 3. Inadequate cooling before filtration.[7] | 1. Evaporate some of the solvent from the filtrate to recover a second crop of crystals.[12] 2. Ensure all glassware for hot filtration is pre-heated.[12] 3. Cool the solution in an ice bath for at least 20-30 minutes before filtering. |
| Product is Still Impure | 1. The solution was cooled too quickly, trapping impurities in the crystal lattice.[13] 2. The chosen solvent is not effective at leaving the specific impurity in the solution. | 1. Repeat the recrystallization, ensuring the cooling process is slow and undisturbed. 2. Select a different solvent or solvent pair for a second recrystallization. If impurities persist, an alternative purification method like column chromatography may be necessary. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying Impurities in 2,4-Dichlorothiazole Synthesis via TLC
Welcome to the technical support center for the synthesis of 2,4-Dichlorothiazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis and purification of this compound, with a specific focus on Thin-Layer Chromatography (TLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound from 2,4-thiazolidinedione using a chlorinating agent like phosphorus oxychloride (POCl₃)?
A1: The most probable impurities include:
-
Unreacted Starting Material: 2,4-Thiazolidinedione may be present if the reaction has not gone to completion.
-
Partially Chlorinated Intermediates: Monochloro-hydroxythiazole species, such as 2-chloro-4-hydroxythiazole, can be formed if the chlorination is incomplete.
-
Hydrolysis Products: The product, this compound, can be sensitive to moisture and may hydrolyze back to partially or fully hydroxylated species, particularly during workup.
-
Byproducts from Reagents: Residuals or byproducts from the chlorinating agent (e.g., phosphoric acid from POCl₃ hydrolysis) can also be present, though these are typically highly polar and may remain at the baseline on the TLC plate.
Q2: I see multiple spots on my TLC plate after running the reaction. How can I identify which spot is my desired product, this compound?
A2: To identify your product spot, you should run a co-spotted TLC. This involves spotting the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (co-spot) in a third lane. The product, this compound, is significantly less polar than the starting material, 2,4-thiazolidinedione. Therefore, the product spot will have a higher Rf value (it will travel further up the plate). The starting material spot will have a lower Rf value. In the co-spot lane, you should see two distinct spots corresponding to the starting material and the product.
Q3: My TLC plate shows streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.
-
Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your developing solvent system can sometimes help.
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel in a way that causes streaking. Adding a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent can mitigate this.
Troubleshooting Guide for TLC Analysis
This guide addresses specific issues you might observe on your TLC plate during the synthesis of this compound.
| Observation on TLC Plate | Potential Cause | Suggested Solution |
| A spot at a low Rf, corresponding to the starting material, is still visible and intense. | Incomplete reaction. | * Increase the reaction time. * Consider increasing the reaction temperature, if appropriate for the procedure. * Ensure the stoichiometry of the reagents is correct. |
| A new spot appears with an Rf value between the starting material and the product. | Formation of a partially chlorinated intermediate (e.g., 2-chloro-4-hydroxythiazole). | * This suggests the reaction is proceeding but is not yet complete. Continue monitoring the reaction until this intermediate spot is minimized or disappears. * If the intermediate persists, consider adding a slight excess of the chlorinating agent. |
| The product spot (high Rf) is faint, and there is smudging or material at the baseline. | Possible degradation of the product during the reaction or workup, or the presence of highly polar byproducts. | * Ensure anhydrous conditions are maintained throughout the reaction to prevent hydrolysis. * During the workup, avoid prolonged exposure to aqueous conditions. * The baseline material could be inorganic byproducts; these will be removed during purification. |
| The spots are not round and appear elongated or "tailed". | Sample is too concentrated, or the compound is interacting strongly with the silica plate. | * Dilute the sample before spotting. * Add a small amount of a more polar solvent (e.g., a few drops of methanol) to your eluent system to improve spot shape. |
| No spots are visible under UV light. | The compounds may not be UV-active. | * Use a visualization stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing a variety of organic compounds. Iodine vapor is another common alternative. |
Experimental Protocols
Detailed Methodology for TLC Analysis of this compound Synthesis
-
Preparation of TLC Plate and Chamber:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).
-
Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of the plate.
-
Mark three evenly spaced points on the starting line for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Prepare a developing chamber by adding a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
-
-
Spotting the TLC Plate:
-
Prepare a dilute solution of your starting material (2,4-thiazolidinedione) in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, carefully spot the starting material solution on the 'SM' mark.
-
Withdraw a small aliquot of your reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture on the 'RM' mark.
-
For the co-spot, first spot the starting material on the 'Co' mark, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
If spots are not clearly visible under UV light, use a chemical stain. For example, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.
-
-
Interpretation:
-
Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the 'RM' lane to the 'SM' lane and the 'Co' lane to determine the presence of starting material, product, and any intermediates.
-
Quantitative Data
The following table provides estimated Rf values for the target compound and potential impurities in a common TLC solvent system. Please note that these values can vary depending on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Estimated Rf Value (20% Ethyl Acetate in Hexane) | Notes |
| This compound (Product) |
| ~ 0.7 - 0.8 | The least polar compound, travels furthest up the plate. |
| 2-Chloro-4-hydroxythiazole (Intermediate) |
| ~ 0.3 - 0.4 | More polar than the product due to the hydroxyl group. |
| 2,4-Thiazolidinedione (Starting Material) |
| ~ 0.1 - 0.2 | The most polar of the key organic species, travels the least. |
Visualizations
Troubleshooting Workflow for TLC Analysis
Caption: A flowchart outlining the troubleshooting steps for analyzing the synthesis of this compound by TLC.
Technical Support Center: Storage and Stability of Halogenated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the storage, handling, and stability of halogenated thiazoles. Understanding the stability of these compounds is critical for ensuring the integrity of experimental results and the quality of pharmaceutical products. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration or change in physical appearance of the solid compound. | Exposure to light, heat, or humidity. | Store the compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably in a desiccator. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal.[1] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of a recently prepared solution. | Degradation of the compound in solution. This could be due to photodegradation, reaction with the solvent, or pH instability. | Prepare solutions fresh whenever possible. Store stock solutions in amber vials at low temperatures.[2] Use high-purity solvents and buffer solutions at a pH where the compound is known to be stable. Consider performing a forced degradation study to identify potential degradants. |
| Inconsistent results in biological assays. | Degradation of the halogenated thiazole leading to reduced concentration of the active compound and the presence of potentially interfering degradation products. | Confirm the purity of the compound before each experiment using a suitable analytical method like HPLC. If degradation is suspected, re-purify the compound or use a fresh batch. |
| Precipitation observed in a stored solution. | The compound may have limited solubility or may be degrading to a less soluble product. The storage temperature may be too low, causing the compound to crystallize out of solution. | Ensure the storage concentration is below the saturation point at the storage temperature. If storing at low temperatures, allow the solution to come to room temperature and vortex thoroughly before use. If precipitation persists, it may be a degradant, and the solution should be analyzed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of halogenated thiazoles?
The stability of halogenated thiazoles is primarily influenced by light, temperature, pH, and the presence of oxidizing agents. The thiazole ring itself is relatively stable, but the presence of halogen substituents and other functional groups can alter its reactivity and susceptibility to degradation.[3]
Q2: How should I store my halogenated thiazole compounds for optimal stability?
For solid compounds, it is recommended to store them in well-sealed, amber glass vials in a cool, dark, and dry environment.[1] The use of a desiccator can help to minimize exposure to moisture. For solutions, storage in amber vials at low temperatures (e.g., 2-8 °C or -20 °C) is advisable.[4] Always check the manufacturer's specific storage recommendations.
Q3: My halogenated thiazole is light-sensitive. What precautions should I take during experiments?
When working with photosensitive halogenated thiazoles, it is crucial to minimize light exposure.[1] Use amber-colored labware or wrap glassware in aluminum foil.[5] Conduct experiments in a dimly lit area or under a safelight. Prepare solutions immediately before use if possible.
Q4: What are the common degradation pathways for halogenated thiazoles?
Common degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products. One documented pathway involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[6]
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under acidic or basic conditions, although it is generally considered relatively stable. The halogen substituent can also be displaced via nucleophilic substitution.[7]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[8]
Q5: How can I assess the stability of my halogenated thiazole?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), is the best way to assess the stability of your compound.[9][10] This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products and then developing a chromatographic method that can separate the parent compound from all degradants.
Quantitative Stability Data
While specific quantitative data is highly dependent on the exact structure of the halogenated thiazole and the experimental conditions, the following table provides an illustrative example based on forced degradation studies of a thiazole derivative.
| Stress Condition | Duration | % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 10-20% | Ring-opened products, de-halogenated species |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 15-30% | Ring-opened products, salts of acidic degradants |
| Oxidative (3% H₂O₂) | 24 hours | 25-50% | N-oxides, S-oxides (sulfoxides, sulfones) |
| Thermal (80°C) | 48 hours | 5-15% | Isomers, products of rearrangement or fragmentation |
| Photolytic (UV light) | 8 hours | 30-60% | Photorearrangement products, dimers, products of reaction with solvent or oxygen[6] |
Note: This data is for illustrative purposes only and may not be representative of all halogenated thiazoles.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a halogenated thiazole to identify potential degradation products and develop a stability-indicating method.
Materials:
-
Halogenated thiazole compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the halogenated thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to a moderate temperature (e.g., 60°C) for a specified period (e.g., 24 hours). At various time points, withdraw a sample, neutralize it with an appropriate base, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period. Withdraw samples at different time points and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.
-
Analysis: Analyze all stressed samples by HPLC. Compare the chromatograms to identify degradation peaks. An LC-MS/MS analysis can be performed to elucidate the structures of the degradation products.[6]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent halogenated thiazole from its degradation products.
Typical Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, or MS detection for broader applicability.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Inject a solution of the unstressed halogenated thiazole to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase gradient, pH, and/or column to achieve adequate separation (resolution > 1.5) for all peaks.
-
Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Visualizations
Caption: General degradation pathways of halogenated thiazoles under various stress conditions.
Caption: Workflow for assessing the stability of halogenated thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. 2-Bromothiazole 98 3034-53-5 [sigmaaldrich.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
Preventing degradation of 2,4-Dichlorothiazole during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,4-Dichlorothiazole during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method involving the chlorination of 2,4-thiazolidinedione with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) and a catalyst such as N,N-dimethylformamide (DMF).
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of 2,4-thiazolidinedione, POCl₃, and the catalyst can hinder the reaction efficiency.
-
Moisture in Reagents or Glassware: Phosphorus oxychloride is highly reactive with water, and any moisture will consume the reagent and reduce its effectiveness.
-
Degradation of Product: High reaction temperatures or prolonged reaction times can lead to the degradation of the desired product.
Suggested Solutions:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal balance for maximizing yield. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Adjust Reagent Ratios: Experiment with different molar ratios of the reactants. An excess of POCl₃ is often used to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating.
Issue 2: Dark or Colored Product
Possible Causes:
-
Formation of Chromophoric Byproducts: High reaction temperatures can promote the formation of colored, often polymeric, byproducts from the degradation of the thiazole ring.
-
Impurities in Starting Materials: The presence of impurities in the 2,4-thiazolidinedione or other reagents can lead to colored side products.
-
Air Oxidation: Sensitivity of intermediates or the final product to air oxidation can result in discoloration.
Suggested Solutions:
-
Temperature Control: Maintain the reaction temperature within the optimal range to minimize the formation of degradation products.
-
Purification of Starting Materials: Ensure the purity of the 2,4-thiazolidinedione and other reagents before use.
-
Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can prevent oxidation.
-
Decolorization during Workup: Treat the crude product solution with activated charcoal. Add a small amount of activated charcoal to the solution, stir or heat briefly, and then filter to remove the charcoal and adsorbed colored impurities.[1]
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Formation of Byproducts with Similar Polarity: Side reactions can generate impurities with polarities similar to this compound, making separation by column chromatography challenging.
-
Residual Catalyst or Reagents: Incomplete removal of the catalyst (e.g., DMF) or excess POCl₃ during the workup can contaminate the final product.
-
Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds during column chromatography.
Suggested Solutions:
-
Thorough Aqueous Workup: Ensure efficient removal of water-soluble impurities, like DMF and phosphoric acid (from the hydrolysis of POCl₃), by performing multiple extractions with a suitable organic solvent and washing the organic layer with water and brine.
-
Optimized Column Chromatography:
-
Carefully select the eluent system to maximize the separation between the product and impurities.
-
Consider using a less acidic stationary phase, such as neutral alumina, if product degradation on silica gel is suspected.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during synthesis?
A1: While specific mechanistic studies on this compound degradation during its synthesis are not extensively detailed in the available literature, degradation of thiazole rings under harsh conditions (high temperature, strong acids, and chlorinating agents) can occur. Potential degradation pathways include ring-opening reactions, polymerization leading to colored tars, and further unwanted chlorination at other positions if the reaction is not well-controlled. The presence of both a strong dehydrating and chlorinating agent like POCl₃ at elevated temperatures creates a highly reactive environment where the thiazole ring, although aromatic, can lose its stability.
Q2: What are the common byproducts in the synthesis of this compound from 2,4-thiazolidinedione and POCl₃/DMF?
A2: Common byproducts can include:
-
Unreacted 2,4-thiazolidinedione: If the reaction does not go to completion.
-
Monochloro-derivatives: Incomplete chlorination can result in monochlorinated thiazole intermediates.
-
Over-chlorinated species: Although less common for the thiazole ring itself, side-chain chlorination can occur if there are susceptible functional groups.
-
Polymeric materials: High temperatures can lead to the formation of dark, tar-like substances of undefined structure.
-
Hydrolysis products: If moisture is present, POCl₃ will hydrolyze to phosphoric acid, and the product itself could potentially hydrolyze back to a more polar, less chlorinated species.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the reaction progress. Spot the reaction mixture alongside the starting material (2,4-thiazolidinedione) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
Q4: What is the role of DMF or pyridine in this reaction?
A4: In the synthesis of this compound using POCl₃, DMF or pyridine acts as a catalyst. It reacts with POCl₃ to form a Vilsmeier-Haack reagent, which is a more reactive electrophile. This intermediate then facilitates the chlorination and rearrangement of the 2,4-thiazolidinedione to form the desired this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for the Synthesis of this compound and its Derivatives.
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Thiazolidinedione | POCl₃ | Pyridine | 125 | 4 | 76 | (ChemicalBook, Synthesis of this compound) |
| 2,4-Thiazolidinedione | POCl₃ | DMF | 120 | 4 | 33 (for 5-carboxaldehyde derivative) | [2] |
| 2,4-Thiazolidinedione | POCl₃ | DMF | Reflux (~115) | 1-10 | Good yields (for 5-carboxaldehyde derivative) | (US Patent 4555577A) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound-5-carboxaldehyde (A Representative Protocol) [2]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2,4-thiazolidinedione (1 equivalent) in N,N-dimethylformamide (DMF, approx. 0.7 equivalents) and cool the mixture to 0°C in an ice bath. The reaction should be conducted under an inert atmosphere (e.g., argon).
-
Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃, approx. 3.8 equivalents) dropwise to the cooled solution over a period of 15 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.
-
Heating: Subsequently, heat the reaction mixture to 120°C and maintain this temperature with continuous stirring for 4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into pre-cooled ice water with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethyl acetate in hexane) to yield the pure this compound-5-carboxaldehyde.
Mandatory Visualization
References
Scaling up the synthesis of 2,4-Dichlorothiazole for laboratory use
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the laboratory-scale synthesis of 2,4-Dichlorothiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory synthesis of this compound?
A1: The most frequently cited starting material for the synthesis of this compound and its derivatives is 2,4-thiazolidinedione.[1][2][3]
Q2: What are the key reagents used in the conversion of 2,4-thiazolidinedione to this compound?
A2: The key reagents are chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][3] These reactions are often performed in the presence of a catalyst or reagent like N,N-dimethylformamide (DMF) or pyridine.[1][2][3]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically heated. For instance, when using phosphorus oxychloride and DMF, the mixture may be heated to a reflux temperature of around 115°C for several hours.[2] Another procedure using phosphorus trichloride and pyridine involves heating to 125°C for 4 hours.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1]
Q5: What is the expected yield for the synthesis of this compound?
A5: Yields can vary depending on the specific procedure. A synthesis using phosphorus trichloride and pyridine reported a yield of 76%.[3] A procedure for a related compound, 2,4-dichloro-5-thiazolecarboxaldehyde, using phosphorus trichloride and DMF reported a yield of 33%.[1]
Q6: What are the critical safety precautions when working with reagents like phosphorus oxychloride and phosphorus pentachloride?
A6: These reagents are highly reactive and corrosive.[4][5][6][7] They react violently with water and are toxic.[4][8] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4][6] Avoid inhalation of vapors and contact with skin and eyes.[4][5][7] All equipment must be dry, and reactions should be conducted under an inert atmosphere if specified.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction is heated to the specified temperature for the full duration. Monitor the reaction by TLC until the starting material is consumed.[1] |
| Degradation of reagents. | Use fresh or properly stored phosphorus oxychloride/trichloride and other reagents. Ensure all glassware is dry as these reagents are water-sensitive.[6] | |
| Incorrect stoichiometry. | Carefully measure the molar ratios of reactants as specified in the protocol. For example, one procedure specifies reacting 2,4-thiazolidinedione with 1-1.5 mol of DMF and 3-10 mol of phosphorus oxychloride.[2] | |
| Presence of Impurities in the Final Product | Incomplete reaction. | As above, ensure the reaction goes to completion. Unreacted starting material can be a significant impurity. |
| Side reactions. | Maintain the recommended reaction temperature. Overheating can lead to the formation of byproducts. | |
| Inefficient purification. | Use the recommended purification method. Silica gel column chromatography is often effective for removing impurities.[1] Ensure the correct eluent system is used for optimal separation. | |
| Reaction Stalls (Does Not Proceed to Completion) | Insufficient heating. | Verify the reaction temperature using a calibrated thermometer. Ensure efficient stirring. |
| Deactivated catalyst/reagent. | If using a catalyst like pyridine, ensure it is of appropriate quality and anhydrous. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous layer is appropriate. Perform multiple extractions with a suitable organic solvent like dichloromethane to maximize recovery.[1][3] |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of this compound.[3]
Materials:
-
2,4-Thiazolidinedione (50 g, 0.43 mol)
-
Phosphorus oxychloride (240 mL)
-
Pyridine (34 mL, 0.43 mol)
-
Dichloromethane
-
Water
Procedure:
-
In a suitable reaction vessel, add 2,4-thiazolidinedione (50 g) to phosphorus oxychloride (240 mL).
-
Cool the mixture to 5°C using an ice bath.
-
Slowly add pyridine (34 mL) over 15 minutes, maintaining the temperature at 5°C.
-
Heat the reaction mixture to 125°C and maintain this temperature for 4 hours.
-
After 4 hours, cool the mixture to room temperature (22°C).
-
Remove the excess phosphorus oxychloride by vacuum distillation.
-
Carefully and slowly pour the residue into 1 L of water that has been pre-cooled to 5°C.
-
Extract the aqueous mixture with dichloromethane (3 x 400 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
The reported yield of this compound is 50 g (76%).[3]
Protocol 2: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This protocol is adapted from a procedure for the synthesis of a related derivative, 2,4-dichloro-5-thiazolecarboxaldehyde.[1][9]
Materials:
-
2,4-Thiazolidinedione (2.7 g, 23.07 mmol)
-
N,N-Dimethylformamide (DMF, 1.23 mL, 15.98 mmol)
-
Phosphorus trichloride (8.15 mL, 87.17 mmol)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate/hexane mixture (5%)
Procedure:
-
Dissolve 2,4-thiazolidinedione (2.7 g) in DMF (1.23 mL) at 0°C under an argon atmosphere.
-
Slowly add phosphorus trichloride (8.15 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction to 120°C and stir for 4 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (100 mL) and water (100 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using 5% ethyl acetate/hexane as the eluent to yield the final product.[1][9]
Data Summary
Table 1: Reaction Conditions for the Synthesis of this compound Derivatives
| Starting Material | Reagents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 2,4-Thiazolidinedione | POCl₃, DMF | ~115 (reflux) | ~4-8 | Good yields | [2] |
| 2,4-Thiazolidinedione | PCl₃, DMF | 120 | 4 | 33 | [1][9] |
| 2,4-Thiazolidinedione | POCl₃, Pyridine | 125 | 4 | 76 | [3] |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 6. cdn.scimplify.com [cdn.scimplify.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4-Dichlorothiazole and 2,4-Dibromothiazole in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The 2,4-dihalothiazole scaffold is a valuable synthon in medicinal chemistry, offering two reactive sites for functionalization. This guide provides an objective comparison of the reactivity of 2,4-dichlorothiazole and 2,4-dibromothiazole, supported by experimental data, to aid in the strategic selection of these key intermediates.
The inherent reactivity of the halogen atoms on the thiazole ring is a critical factor in planning synthetic routes. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making 2,4-dibromothiazole the more reactive species in many transformations, particularly in palladium-catalyzed cross-coupling reactions. Conversely, the greater electronegativity of chlorine can influence the electrophilicity of the thiazole ring, impacting its susceptibility to nucleophilic aromatic substitution.
Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The choice between a chloro- or bromo-substituted thiazole can significantly impact reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While direct comparative studies on 2,4-dihalothiazoles are limited, data from analogous dihaloheterocycles provide valuable insights. For instance, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids proceeds efficiently, affording mono-arylated products in good to excellent yields at room temperature.[1] Similarly, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids provides C4-substituted products in good to excellent yields with short reaction times and low catalyst loading.[2]
For 2,4-dibromothiazole, the higher reactivity of the C-Br bond often allows for milder reaction conditions and broader substrate scope.
Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, reflux | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 | [1] |
| 3,5-Dichloro-1,2,4-thiadiazole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, reflux | 3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole | 61 | [1] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, MW, 100 °C, 15 min | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72 | [2] |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, MW, 100 °C, 15 min | 2-Chloro-4-(naphthalen-2-yl)pyrimidine | 87 | [2] |
Negishi and Stille Coupling
In Negishi and Stille couplings, the trend of enhanced reactivity for bromides over chlorides is also observed. The Negishi coupling, utilizing organozinc reagents, is a powerful tool for C-C bond formation.[3][4] While specific data for this compound is scarce, the general principle suggests that more forcing conditions would be required compared to its dibromo counterpart. The Stille reaction, which employs organotin reagents, offers a versatile method for the synthesis of 2-hetarylthiazoles.[5][6]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring, further enhanced by the presence of two halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this context, the higher electronegativity of chlorine in this compound can render the C2 and C4 positions more electrophilic and thus, potentially more reactive towards nucleophilic attack compared to 2,4-dibromothiazole, assuming the halogen is the leaving group.
Studies on analogous 2,4-dichloropyrimidines have shown that the reaction with amine nucleophiles can be highly regioselective, favoring substitution at the C4 position.[7] This selectivity is attributed to the electronic properties of the heterocyclic system.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Major Product | Selectivity | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CHCl₃, 1 h, room temp. | 2-Chloro-4-(diethylamino)-5-nitropyrimidine | C4 substitution | [7] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, 1 h, room temp. | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | C2 substitution | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dichloroheterocycle
To a solution of the dichloroheterocycle (1.0 eq) and the corresponding boronic acid (1.1-1.5 eq) in a suitable solvent (e.g., dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2-3 eq) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to reflux, or subjected to microwave irradiation, until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
General Procedure for Nucleophilic Aromatic Substitution with an Amine
To a solution of the dihaloheterocycle (1.0 eq) in a suitable solvent (e.g., CHCl₃, THF, or DMF), the amine nucleophile (1.0-1.2 eq) is added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[7]
Visualizing Reaction Pathways
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,4-Dichlorothiazole Derivatives and Other Halogenated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The introduction of halogen atoms to this heterocyclic ring system can significantly modulate the physicochemical properties and pharmacological efficacy of the resulting derivatives. This guide provides a comparative analysis of the biological activities of 2,4-dichlorothiazole derivatives against other halogenated thiazoles, with a focus on their antimicrobial and anticancer properties. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
I. Comparative Analysis of Biological Activity
The biological activity of halogenated thiazoles is significantly influenced by the nature, position, and number of halogen substituents on the thiazole ring or its appended moieties. Generally, the presence of halogens, which are electron-withdrawing and lipophilic, can enhance the ability of these compounds to cross cell membranes and interact with biological targets.
Antimicrobial Activity
Halogenated thiazoles have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The mechanism of action for their antifungal properties is often attributed to the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. In bacteria, one of the proposed mechanisms is the inhibition of enzymes involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.
A direct comparison of antitubercular activity between dichlorinated and difluorinated thiazole derivatives has been reported for a series of thiazole-chalcone hybrids. In this study, compounds bearing a 2,4-dichlorophenyl moiety were compared with their 2,4-difluorophenyl counterparts against Mycobacterium tuberculosis.
Table 1: Comparative Antitubercular Activity of Dihalogenated Thiazole-Chalcone Hybrids
| Compound ID | Halogen Substitution on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µM)[1] |
| 7 | 2,4-dichloro | 4.41 ± 2 |
| 12 | 2,4-difluoro | 2.43 ± 1 |
| Pyrazinamide (Standard) | - | 25.34 ± 2 |
The data in Table 1 clearly indicates that dihalogenation at the 2 and 4 positions of the phenyl ring attached to the chalcone moiety results in potent antitubercular activity, significantly exceeding that of the standard drug pyrazinamide[1]. Notably, the 2,4-difluoro substituted compound 12 exhibited a lower MIC value, suggesting a stronger inhibitory effect compared to the 2,4-dichloro substituted compound 7 in this particular scaffold[1].
While direct comparative studies are limited, various reports on other halogenated thiazoles provide insights into their antimicrobial potential. For instance, a series of 2,5-dichloro thienyl-substituted thiazoles showed promising antimicrobial activity, with MIC values ranging from 6.25 to 12.5 µg/mL against various bacterial and fungal strains[2]. Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported significant antibacterial and antifungal activities, with MIC values as low as 16.1 µM against S. aureus and E. coli[3].
Table 2: Selected Antimicrobial Activities of Other Halogenated Thiazole Derivatives
| Compound Class | Halogen | Target Organism | MIC/IC50 | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | Dichloro | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 µg/mL | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Monobromo | S. aureus, E. coli | 16.1 µM | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Monobromo | C. albicans | 15.3 µM | |
| 2-(pyridin-2-yl)-1,3-thiazoles | Dichloro | T. cruzi | CC50 = 2.3 µM | [4] |
Anticancer Activity
Halogenated thiazoles have emerged as a promising class of anticancer agents, often exerting their effects through the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
For this compound derivatives, a study on chalcone hybrids demonstrated antiproliferative activity against the prostate cancer cell line DU-145.
Table 3: Anticancer Activity of a this compound Derivative
| Compound Type | Cell Line | IC50 (µM) | Reference |
| This compound-chalcone hybrid | DU-145 (Prostate) | 6.86 ± 1 |
Other halogenated thiazoles have also shown significant anticancer potential. For example, a series of thiazole derivatives bearing a β-pinene residue, with halogen substitutions on the benzene rings, showed that the presence of halogens (Cl, Br, F) led to an increase in inhibitory activity against MGC803 and HTC-116 cell lines[2]. In another study, a brominated thiazole derivative demonstrated potent cytotoxic activity against MCF-7 and HepG2 cancer cell lines[5].
Table 4: Selected Anticancer Activities of Other Halogenated Thiazole Derivatives
| Compound Class | Halogen(s) | Cell Line | IC50 (µM) | Reference |
| Thiazole-β-pinene hybrids | Cl, Br, F | MGC803, HTC-116 | 3.15 - 8.17 | [2] |
| Brominated Thiazole Derivative | Monobromo | MCF-7 | 31.5 ± 1.91 | [5] |
| Brominated Thiazole Derivative | Monobromo | HepG2 | 51.7 ± 3.13 | [5] |
The structure-activity relationship studies often indicate that the position and nature of the halogen substituent are crucial for anticancer efficacy. For instance, in some series, para-halogen-substituted phenyl rings attached to the thiazole core are important for activity[6].
II. Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
1. Preparation of Materials:
- Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Test Compounds: Stock solutions of the thiazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial twofold dilutions of the test compounds are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Controls: Positive (microorganism in medium without test compound) and negative (medium only) controls are included on each plate.
2. Inoculation and Incubation:
- Each well containing the serially diluted test compound is inoculated with the standardized microorganism suspension.
- The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
3. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Culture and Seeding:
- Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiazole derivatives. A vehicle control (e.g., DMSO) is also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Formazan Solubilization:
- After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
- The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.
4. Absorbance Measurement and IC50 Calculation:
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Signaling Pathways and Mechanisms of Action
Anticancer Signaling Pathways
Halogenated thiazole derivatives can exert their anticancer effects by modulating various signaling pathways. Two prominent pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Some thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby suppressing tumor growth.
References
- 1. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2,4-Dichlorothiazole-Derived Chalcones in the Fight Against Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent development of novel antitubercular agents. Among the promising classes of compounds, chalcones—characterized by an open-chain flavonoid structure—have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of 2,4-dichlorothiazole-derived chalcones, a specific subset of these compounds, highlighting their antitubercular efficacy, synthetic methodologies, and potential mechanisms of action, supported by experimental data from recent studies.
Performance Comparison: Antitubercular Activity
Recent research has focused on the synthesis and evaluation of a series of chalcones derived from this compound-5-carboxaldehyde. The in vitro antitubercular activity of these compounds against the H37Rv strain of Mycobacterium tuberculosis has been quantified, with several derivatives demonstrating potent inhibitory effects. The minimum inhibitory concentration (MIC) serves as a key metric for comparing the efficacy of these novel compounds against the standard antitubercular drug, Pyrazinamide.
The data presented below summarizes the antitubercular activity of selected this compound-derived chalcones. Notably, compounds bearing halogen substitutions, particularly fluorine and chlorine at the ortho and meta positions of the phenyl ring, exhibited enhanced activity.
| Compound ID | Substituent on Phenyl Ring | MIC (µM)[1][2][3][4] | Fold Activity vs. Pyrazinamide (MIC = 25.34 µM)[1][2][3] |
| 7 | 2,4-dichlorophenyl | 4.41 | 5.74 times more active |
| 12 | 2,4-difluorophenyl | 2.43 | 10.42 times more active |
| 9 | 2-fluorophenyl | 20.68 | 1.22 times more active |
| 11 | 4-fluorophenyl | 20.68 | 1.22 times more active |
| 14 | 2,6-difluorophenyl | 9.74 | 2.6 times more active |
Experimental Protocols
A clear and reproducible experimental design is fundamental to the validation of these findings. The following sections detail the methodologies employed in the synthesis and antitubercular evaluation of this compound-derived chalcones.
Synthesis of this compound-Derived Chalcones
The synthesis of the target chalcones is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the reaction of an appropriate acetophenone derivative with this compound-5-carboxaldehyde.
General Synthetic Procedure: [3][4]
-
A mixture of substituted aromatic ketones and this compound-5-carboxaldehyde is prepared.
-
The reaction is carried out in the presence of a mixture of glacial acetic acid and hydrochloric acid.
-
The resulting chalcones are isolated, purified, and characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity of the synthesized compounds is commonly assessed using the Microplate Alamar Blue Assay (MABA).[5][6]
-
A culture of Mycobacterium tuberculosis H37Rv strain is grown in Middlebrook 7H9 broth supplemented with glycerol and albumin-dextrose-catalase.
-
The bacterial culture is diluted to a concentration of 10⁵ CFU/mL.
-
The synthesized compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well containing the test compounds.
-
The plates are incubated for a specified period.
-
Alamar blue reagent is added to each well, and the plates are further incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Mechanism of Action: Targeting Mycolic Acid Synthesis
While the precise mechanism for all this compound-derived chalcones is under investigation, a prominent target for many chalcone derivatives is the mycolic acid biosynthesis pathway, essential for the integrity of the mycobacterial cell wall.[7] Specifically, some chalcones have been shown to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in this pathway.[7][8]
The following diagram illustrates the proposed mechanism of action, where the chalcone derivative acts as an inhibitor of InhA, thereby disrupting mycolic acid synthesis and leading to bacterial cell death.
Caption: Inhibition of InhA by chalcones disrupts mycolic acid synthesis.
Experimental Workflow
The process of identifying and validating novel antitubercular agents from the chalcone class follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: Workflow from synthesis to biological validation of chalcones.
References
- 1. Thiazole-Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Analysis of Substituted Thiazoles' Antiproliferative Effects
For Immediate Release
A comprehensive review of recent studies highlights the significant and varied antiproliferative effects of substituted thiazole derivatives, positioning them as a promising scaffold in the development of novel anticancer therapeutics. This guide synthesizes key findings on their efficacy against various cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols to support further research in this critical area of drug discovery.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a core structure in several clinically approved anticancer drugs, including Dasatinib and Ixazomib.[1][2] Its versatility allows for extensive chemical modifications, leading to a wide array of derivatives with potent and selective anticancer properties.[1][3] This analysis focuses on the comparative antiproliferative activities of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Comparative Antiproliferative Activity
The antiproliferative efficacy of substituted thiazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibition percentage (GI%) against a panel of cancer cell lines. The data presented below, collated from multiple studies, demonstrates the broad spectrum of activity and the impact of various substitutions on the thiazole ring.
| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings (IC₅₀ / GI%) | Reference Compound(s) | Source(s) |
| 2-Oxoindolin-3-ylidene Thiazoles | HepG2 (Liver Carcinoma) | Compound 4c: IC₅₀ = 0.047 µM (VEGFR-2 inhibition) | Sunitinib (IC₅₀ = 0.167 µM) | [4] |
| Panel of 60 cancer cell lines | Compound 4c: Mean GI% = 148.27% | - | [4] | |
| Thiazole-Naphthalene Derivatives | MCF-7 (Breast Cancer), A549 (Lung Cancer) | Compound 5b: IC₅₀ = 0.48 µM (MCF-7), 0.97 µM (A549) | Colchicine (Tubulin inhibitor) | [5] |
| Thiazole-based EGFR/VEGFR-2 Inhibitors | Panel of four cancer cell lines | Compound 11d: GI₅₀ = 30 nM, Compound 11f: GI₅₀ = 27 nM | Erlotinib (GI₅₀ = 33 nM) | [6] |
| VEGFR-2 Enzyme Assay | Compound 11f: IC₅₀ = 2.90 µM | Sorafenib (IC₅₀ = 0.17 µM) | [6] | |
| Arylidene-Hydrazinyl-Thiazoles | MDA-MB-231 (Breast Cancer), HeLa (Cervical Cancer) | Compound 2a: IC₅₀ = 3.92 µg/mL (MDA-MB-231), 11.4 µg/mL (HeLa) | Cisplatin, Oxaliplatin | [7] |
| Thiazole-2-Acetamide Derivatives | PC-3 (Prostate Cancer), MCF-7 (Breast Cancer) | Compound 10a: IC₅₀ = 7 µM (PC-3), 4 µM (MCF-7) | Doxorubicin, Sorafenib | [8][9] |
| Tubulin Polymerization Assay | Compound 10a: IC₅₀ = 2.69 µM | Combretastatin A-4 (IC₅₀ = 8.33 µM) | [8] | |
| Thiazole Derivatives Targeting hLDHA | HeLa (Cervical Cancer), SiHa (Cervical Cancer), HepG2 (Liver Cancer) | Compounds 8b, 8c, 8j, 8l, 8m: IC₅₀ range = 1.65–8.60 µM | - | [10] |
| Thiazolyl/Pyrimidine-2,4-diones | Four human cancer cell lines | Compounds 3a, 3c, 3f, 3i, 5b: GI₅₀ range = 0.90 µM to 1.70 µM | Doxorubicin (GI₅₀ = 1.10 µM) | [11] |
Key Signaling Pathways and Mechanisms of Action
Substituted thiazoles exert their antiproliferative effects through various mechanisms, often by targeting key proteins and signaling pathways crucial for cancer cell growth and survival.
1. Enzyme Inhibition: Many thiazole derivatives are designed as inhibitors of specific enzymes that are overactive in cancer cells.
- Kinase Inhibition: A significant number of thiazole-containing compounds target protein kinases. For instance, some derivatives act as dual inhibitors of PI3K/mTOR or EGFR/VEGFR-2, critical pathways in cell proliferation, survival, and angiogenesis.[6][12] Others have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[4]
- Tubulin Polymerization Inhibition: Certain thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5][8]
2. Induction of Apoptosis: The antiproliferative activity of many thiazole derivatives is linked to their ability to induce programmed cell death (apoptosis). This is often achieved by upregulating pro-apoptotic proteins like caspases (e.g., caspase-3 and -9) and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2.[4][8]
3. Cell Cycle Arrest: By interfering with cellular processes, substituted thiazoles can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation. For example, some compounds have been observed to induce G0/G1 phase arrest.[4]
Caption: Key molecular targets and cellular effects of antiproliferative thiazole derivatives.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of the antiproliferative activity of novel compounds. Below are detailed protocols for key assays cited in the literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted thiazole derivatives (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Standard workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the thiazole derivative for a specified time.
-
Staining: The treated cells are harvested and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is determined.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of substituted thiazoles as a rich source of potential anticancer agents. The structure-activity relationship studies reveal that modifications at various positions of the thiazole ring can significantly modulate their antiproliferative potency and target selectivity.[13][14] Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the development of multi-targeted thiazole derivatives that can simultaneously inhibit several key cancer-related pathways holds great promise for overcoming drug resistance and improving therapeutic outcomes. The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of these next-generation anticancer candidates.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 7. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives [mdpi.com]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Choosing the Right Tool: A Comparative Guide to HPLC and GC-MS for Analyzing 2,4-Dichlorothiazole Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reaction mixtures is paramount. The synthesis of 2,4-dichlorothiazole, a key intermediate in the production of pharmaceuticals and agrochemicals, is no exception.[1] Monitoring the progress of the reaction, identifying byproducts, and quantifying the final product require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for this purpose. However, the choice between them depends on the specific goals of the analysis, the nature of the compounds in the mixture, and the required performance characteristics.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound reaction mixtures, supported by experimental protocols and data to aid researchers in making an informed decision.
At a Glance: HPLC vs. GC-MS
The decision to use HPLC or GC-MS hinges on the physicochemical properties of the analytes and the desired analytical outcome. This compound is a semi-volatile and moderately polar compound, making it amenable to analysis by both techniques.[2][3] The choice, therefore, depends on the context of the analysis, such as the need to detect thermally unstable byproducts or highly volatile impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[4] |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, or polar compounds.[5] | Best for volatile and thermally stable compounds.[5] |
| Sample Derivatization | Generally not required.[2] | Often required for polar or non-volatile compounds to increase volatility.[1] |
| Instrumentation | HPLC system with a detector (e.g., UV-Vis, MS). | Gas chromatograph coupled to a mass spectrometer.[4] |
| Mobile Phase | Liquid solvent or solvent mixture. | Inert gas (e.g., Helium, Nitrogen).[5] |
| Column | Shorter, wider columns packed with small particles (e.g., C18). | Long, narrow capillary columns. |
| Temperature | Typically operates at or near ambient temperature.[5] | Uses a temperature-programmed oven to elute compounds. |
| Detection | UV-Vis provides quantitative data; MS provides structural information. | MS provides definitive compound identification and quantification.[3] |
| Sensitivity | High, especially with MS detection. | Very high, capable of detecting trace levels (ppb to ppt). |
| Selectivity | High, determined by column chemistry and mobile phase composition. | Extremely high, based on both chromatographic retention time and mass spectrum.[3] |
Detailed Experimental Protocols
To provide a practical comparison, the following sections detail hypothetical but representative experimental protocols for the analysis of a this compound reaction mixture using both HPLC and GC-MS.
HPLC-UV Method Protocol
This protocol is designed for the quantification of this compound and less volatile, polar byproducts.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the compound by creating a calibration curve from standards of known concentrations.
-
GC-MS Method Protocol
This protocol is suitable for the identification and quantification of this compound and other volatile components in the reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Vortex the solution for 1 minute.
-
Transfer an aliquot to a GC vial with an insert. No derivatization is necessary for this compound due to its semi-volatile nature.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 m/z.
-
-
Data Analysis:
-
Identify peaks by matching their mass spectra with a reference library (e.g., NIST).[4]
-
Confirm identity by comparing retention times with a pure standard.
-
Quantify using the peak area and a calibration curve.
-
Quantitative Performance Comparison
The following table summarizes hypothetical performance data for the two methods, illustrating their respective strengths.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Run Time | ~15 minutes | ~20 minutes |
| Compound Identification | Based on retention time (tentative) | Based on mass spectrum (definitive)[3] |
Visualizing the Workflow and Decision Logic
To further clarify the comparison, the following diagrams illustrate the analytical workflows and the decision-making process for selecting the appropriate technique.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C3HCl2NS | CID 12333155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 5. This compound-5-carboxaldehyde , 97% , 92972-48-0 - CookeChem [cookechem.com]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichlorothiazole-Chalcone Analogs
The 2,4-dichlorothiazole scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in various biologically active compounds. This guide provides a comparative analysis of a series of this compound-chalcone hybrids, focusing on their structure-activity relationships (SAR) as potential antitubercular and antiproliferative agents. The data presented is derived from a study by Babu, K. et al. (2021), which systematically investigates how substitutions on the chalcone moiety influence biological activity.
Data Presentation: Biological Activity of this compound Analogs
The following tables summarize the in vitro antitubercular and antiproliferative activities of a series of twenty this compound-chalcone hybrids.
Table 1: Antitubercular Activity of this compound-Chalcone Hybrids against Mycobacterium tuberculosis H37Rv [1][2]
| Compound | Ring A Substituent | MIC (µM) |
| 1 | 2-chlorophenyl | >100 |
| 2 | 3-chlorophenyl | >100 |
| 3 | 4-chlorophenyl | 55.42 |
| 4 | 2,3-dichlorophenyl | 19.34 |
| 5 | 2,5-dichlorophenyl | 19.19 |
| 6 | 2,6-dichlorophenyl | >100 |
| 7 | 2,4-dichlorophenyl | 4.41 |
| 9 | 2-fluorophenyl | 20.68 |
| 10 | 3-fluorophenyl | >100 |
| 11 | 4-fluorophenyl | 20.68 |
| 12 | 2,4-difluorophenyl | 2.43 |
| 13 | 2,5-difluorophenyl | 19.75 |
| 14 | 2,6-difluorophenyl | 9.74 |
| 15 | 3,4-difluorophenyl | 59.26 |
| 16 | 3,5-difluorophenyl | >100 |
| 17 | 2-pyridinyl | >100 |
| 18 | 3-pyridinyl | >100 |
| 19 | 4-pyridinyl | >100 |
| 20 | 2-thiazolyl | >100 |
| Pyrazinamide | Standard Drug | 25.34 |
Table 2: Antiproliferative Activity of this compound-Chalcone Hybrids against DU-145 (Prostate Cancer) Cell Line [1][2]
| Compound | Ring A Substituent | IC50 (µM) |
| 1 | 2-chlorophenyl | 29.34 |
| 2 | 3-chlorophenyl | 29.12 |
| 3 | 4-chlorophenyl | 26.54 |
| 4 | 2,3-dichlorophenyl | 21.65 |
| 5 | 2,5-dichlorophenyl | 21.54 |
| 6 | 2,6-dichlorophenyl | 34.87 |
| 7 | 2,4-dichlorophenyl | 14.12 |
| 9 | 2-fluorophenyl | 31.65 |
| 10 | 3-fluorophenyl | 30.14 |
| 11 | 4-fluorophenyl | 28.76 |
| 12 | 2,4-difluorophenyl | 16.43 |
| 13 | 2,5-difluorophenyl | 24.87 |
| 14 | 2,6-difluorophenyl | 20.12 |
| 15 | 3,4-difluorophenyl | 29.87 |
| 16 | 3,5-difluorophenyl | 32.43 |
| 17 | 2-pyridinyl | 12.87 |
| 18 | 3-pyridinyl | 23.14 |
| 19 | 4-pyridinyl | 13.14 |
| 20 | 2-thiazolyl | 6.86 |
| Methotrexate | Standard Drug | 11 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA) [1][2] The in vitro antitubercular activity was evaluated against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).
-
Culture Preparation: The H37Rv strain was cultured on Lowenstein-Jensen medium. A suspension was prepared in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC.
-
Assay Procedure:
-
200 µL of sterile deionized water was added to the outer wells of sterile 96-well plates to prevent evaporation.
-
100 µL of the 7H9 broth was added to the inner wells.
-
The test compounds were serially diluted in the plates.
-
100 µL of the mycobacterial suspension was added to each well.
-
Plates were incubated at 37°C for 5 days.
-
After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 was added to each well.
-
Plates were re-incubated for 24 hours.
-
-
Data Interpretation: A blue color in the well indicated no bacterial growth, while a pink color indicated growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented a color change from blue to pink.
2. Antiproliferative Activity Assay (MTT Assay) [1][2] The antiproliferative activity was assessed against the DU-145 human prostate cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: DU-145 cells were cultured in MEM medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing various concentrations of the test compounds.
-
After 48 hours of treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated.
3. Cytotoxicity Assay [1][2] The cytotoxicity of the compounds was evaluated against the normal human liver cell line L02 using the MTT assay, following the same protocol as the antiproliferative activity assay. All tested compounds were found to be less selective against the L02 cell line, with IC50 values above 70 µg/mL, indicating low toxicity to normal cells.[1]
Visualizations: SAR and Experimental Workflow
Caption: Structure-Activity Relationship (SAR) of this compound-Chalcone Analogs.
Caption: Experimental Workflow for the Microplate Alamar Blue Assay (MABA).
Structure-Activity Relationship (SAR) Discussion
The analysis of the this compound-chalcone hybrids reveals key structural features that govern their biological activities.
-
Antitubercular Activity: The presence and position of halogen substituents on the chalcone's phenyl ring (Ring A) are critical for antitubercular potency.[1][3]
-
Compounds with di-halogen substitutions at the 2nd and 4th positions, such as 7 (2,4-dichloro) and 12 (2,4-difluoro), exhibited the most potent activity, with MIC values of 4.41 µM and 2.43 µM, respectively.[1][2][3] This activity was significantly higher than the standard drug pyrazinamide (MIC = 25.34 µM).[1][2][3]
-
The results suggest that having halogen atoms at both the ortho and para positions of Ring A enhances antitubercular efficacy.[3]
-
In contrast, compounds with heteroaryl substituents (17-20 ) showed no significant antitubercular activity.[1]
-
-
Antiproliferative Activity: The SAR for antiproliferative activity against the DU-145 prostate cancer cell line differs from that of antitubercular activity.
-
Heteroaryl substitution on Ring A was found to be favorable for antiproliferative effects.[1] Compound 20 , featuring a 2-thiazolyl moiety, was the most potent in the series with an IC50 value of 6.86 µM, which is more potent than the standard drug methotrexate (IC50 = 11 µM).[1][2][3]
-
Compounds with pyridinyl rings, such as 17 (2-pyridinyl) and 19 (4-pyridinyl), also showed promising activity with IC50 values of 12.87 µM and 13.14 µM, respectively.[1]
-
Halogenated compounds also demonstrated activity, with the 2,4-dichloro substituted compound 7 showing a notable IC50 of 14.12 µM.[1]
-
References
A Researcher's Guide to Confirming the Structure of Synthesized 2,4-Dichlorothiazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 2,4-dichlorothiazole derivatives, the potential for isomeric impurities necessitates a robust analytical approach. This guide provides a comparative analysis of the key spectroscopic techniques used to differentiate the target this compound structure from potential isomers and byproducts, supported by detailed experimental protocols.
Spectroscopic Fingerprints: A Comparative Analysis
The primary analytical techniques for structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the synthesized product.
Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Differentiating Features |
| This compound | A single proton signal in the aromatic region. | Three distinct signals in the aromatic region. The carbon atom flanked by nitrogen and sulfur (C2) and the carbon bonded to two chlorines (C4) will be significantly downfield. | The presence of a single proton peak is characteristic. The chemical shifts of the three carbons will be unique due to the specific placement of the heteroatoms and chlorine substituents. |
| 2,5-Dichlorothiazole (Isomer) | A single proton signal in the aromatic region. | Three distinct signals in the aromatic region. The chemical shifts of the carbons will differ from the 2,4-isomer due to the different substitution pattern. | While also showing a single proton peak, its chemical shift will differ from that of the 2,4-isomer. The ¹³C NMR spectrum is crucial for unambiguous differentiation. |
| 4,5-Dichlorothiazole (Isomer) | A single proton signal in the aromatic region. | Three distinct signals in the aromatic region. The carbon at the 2-position, bonded to a hydrogen, will be significantly more upfield compared to the substituted carbons in the other isomers. | The proton at the 2-position will likely be the most downfield among the isomers due to its proximity to both the nitrogen and sulfur atoms. The ¹³C NMR will show a distinct pattern with one carbon being significantly less deshielded. |
| Monochlorinated Thiazole (Byproduct) | Two proton signals in the aromatic region. | Three signals in the aromatic region, with one carbon being significantly more shielded than the others. | The presence of two proton signals immediately indicates incomplete chlorination. |
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (Predicted Key Absorptions) | Mass Spectrometry (Predicted) | Key Differentiating Features |
| This compound | C=N stretching, C-S stretching, C-Cl stretching vibrations. Aromatic C-H stretching. | A distinct molecular ion peak (M⁺). An isotopic pattern (M, M+2, M+4) characteristic of two chlorine atoms. | The fingerprint region will be unique. The mass spectrum will clearly indicate the presence of two chlorine atoms. |
| 2,5-Dichlorothiazole (Isomer) | Similar functional group absorptions to the 2,4-isomer, but with subtle shifts in the fingerprint region. | Same molecular weight and isotopic pattern as the 2,4-isomer. Fragmentation patterns may differ. | While the mass and isotopic pattern are identical, the fragmentation pathways upon electron ionization can differ, providing clues to the isomer's structure. |
| 4,5-Dichlorothiazole (Isomer) | Similar functional group absorptions, with unique fingerprint region characteristics. | Same molecular weight and isotopic pattern as the 2,4-isomer. Fragmentation patterns may differ. | Similar to the 2,5-isomer, differentiation from the 2,4-isomer by MS alone is challenging and relies on careful analysis of fragmentation. |
| Monochlorinated Thiazole (Byproduct) | C=N, C-S, C-Cl, and aromatic C-H stretching vibrations. | A molecular ion peak corresponding to a molecule with one less chlorine atom. A characteristic M, M+2 isotopic pattern for one chlorine. | The lower molecular weight and the isotopic pattern for a single chlorine atom are clear indicators of this byproduct. |
Experimental Workflow and Methodologies
A systematic approach is crucial for the efficient and accurate confirmation of the synthesized this compound derivative's structure.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Key Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton pulse sequence is used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 16-64), and relaxation delay (1-2 seconds).
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the proton environment.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Parameters: A standard proton-decoupled carbon pulse sequence is used. Key parameters include a wider spectral width (e.g., 0 to 200 ppm), a larger number of scans (typically 1024 or more), and a relaxation delay of 2-5 seconds.
-
Analysis: Identify the number of unique carbon environments. Analyze the chemical shifts to determine the types of carbons present (e.g., aromatic, sp³, etc.).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the purified solid directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add 16-32 scans for a good quality spectrum.
-
Analysis: Identify characteristic absorption bands for functional groups such as C=N, C-S, C-Cl, and aromatic C-H bonds. The fingerprint region (< 1500 cm⁻¹) is unique for each compound and can be used for comparison with reference spectra.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Parameters:
-
EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the source.
-
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the isotopic pattern to confirm the number of chlorine atoms. Examine the fragmentation pattern to gain further structural information.
Logical Pathway for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the desired this compound and its potential isomers.
Caption: A flowchart illustrating the use of NMR spectroscopy to differentiate between dichlorothiazole isomers.
By employing a combination of these powerful analytical techniques and following a systematic workflow, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity and validity of their scientific findings.
Comparing the efficacy of different catalysts for cross-coupling reactions of 2,4-Dichlorothiazole
A comprehensive guide to catalyst selection for the cross-coupling reactions of 2,4-dichlorothiazole, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of catalyst efficacy, supported by experimental data from analogous heterocyclic systems, and includes detailed experimental protocols and workflow visualizations.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The two chlorine atoms at the C2 and C4 positions offer distinct reactivity profiles, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount for achieving high yields and regioselectivity. This guide compares the efficacy of different catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound, drawing upon data from closely related dihaloheterocyclic systems to provide a quantitative performance overview.
Due to a lack of extensive comparative studies directly on this compound, this guide leverages data from analogous substrates, such as 2,4-dichloropyrimidines and other dihaloazoles, to provide valuable insights into catalyst selection. The principles of catalyst activity and selectivity are broadly applicable across these systems.
Catalyst Performance Comparison
The efficacy of a catalyst system in cross-coupling reactions is primarily determined by the palladium precursor and the associated ligand. Modern catalysis often employs bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity and stability.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For dihaloheterocycles, regioselectivity is a key consideration. Generally, the C4 position of this compound is more reactive towards Suzuki-Miyaura coupling. The choice of catalyst can influence this selectivity.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | 71 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 3-Bromo-5-chlorothiadiazole | 3-Bromo-5-arylthiadiazole | up to 72 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine | 2-Iodo-5-phenylpyrazine | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | Aryl Chloride | Biaryl | 98 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | Aryl Chloride | Biaryl | 95 |
Data for 2,4-Dichloropyrimidine and other analogs are used due to the limited direct comparative data for this compound.[2][3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[5] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines.[5]
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Amine | Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 1-4 | Aryl Chloride | Primary/Secondary | 85-99 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 6-24 | Aryl Bromide | Primary/Secondary | 75-98 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | Aryl Chloride | Primary Arylamine | 92 |
| Pd₂(dba)₃ | IPr*HCl | NaOt-Bu | Dioxane | 100 | 3 | Aryl Chloride | Secondary Amine | 98 |
| Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene | 110 | 24 | Aryl Chloride | Primary Amine | 90 |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl or vinyl halides. Both copper-catalyzed and copper-free conditions have been developed. The choice of ligand can influence the regioselectivity in dihaloheterocycles.[8]
Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) |
| Pd(PPh₃)₄ | - | CuI | Et₃N | THF | RT-50 | 2-12 | Aryl Iodide | 80-95 |
| PdCl₂(PPh₃)₂ | - | CuI | i-Pr₂NH | Toluene | 60-80 | 4-16 | Aryl Bromide | 70-90 |
| Pd₂(dba)₃ | XPhos | - | Cs₂CO₃ | Acetonitrile | 80 | 12 | Aryl Chloride | 75-92 |
| Pd(OAc)₂ | SPhos | - | K₂CO₃ | 1,4-Dioxane | 100 | 18 | Aryl Chloride | 82 |
| PdCl₂(dppf) | - | CuI | Et₃N | DMF | 90 | 6 | Aryl Iodide | High |
Yields are generalized for aryl halides due to a lack of specific comparative data for this compound.
Heck Reaction
The Heck reaction couples aryl or vinyl halides with alkenes. The choice of catalyst and base can influence the efficiency and stereoselectivity of the reaction.
Table 4: Comparison of Catalysts for Heck Reaction of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Alkene | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | 4-24 | Aryl Iodide | Styrene | 70-90 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120-150 | 12-48 | Aryl Bromide | n-Butyl acrylate | 60-85 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 | 18 | Aryl Chloride | Styrene | 88 |
| Herrmann's Catalyst | - | NaOAc | NMP | 130-140 | 2-6 | Aryl Bromide | n-Butyl acrylate | >95 |
| PdCl₂(dppf) | - | Et₃N | Acetonitrile | 80-100 | 12 | Aryl Iodide | Methyl acrylate | High |
Yields are generalized for aryl halides due to a lack of specific comparative data for this compound.
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) in a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The selection of an optimal catalyst system is crucial for the successful cross-coupling of this compound. While direct comparative data for this specific substrate is limited, studies on analogous dihaloheterocycles provide valuable guidance. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos are generally effective. For Buchwald-Hartwig aminations, similar catalyst systems are preferred. The provided protocols and workflows serve as a solid foundation for developing efficient and regioselective functionalization of the this compound core. Further screening and optimization will likely be necessary to achieve the best results for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
Safety Operating Guide
Safe Disposal of 2,4-Dichlorothiazole: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,4-Dichlorothiazole, a chemical compound utilized in various research and development applications, including the synthesis of novel thiazolidine-2,4-dione derivatives with antimicrobial activity.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Immediate Safety and Hazard Information
This compound and its derivatives are classified as hazardous materials. The available safety data for a similar compound, this compound-5-carboxaldehyde, indicates that it is toxic if swallowed and causes serious eye irritation.[2] All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
Emergency Procedures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]
-
If Inhaled: Move the person to fresh air.[2]
-
Spills: In the event of a spill, evacuate the area. Avoid inhalation of dust and substance contact. Ensure adequate ventilation. Cover drains and collect the spilled material carefully for proper disposal.[2]
II. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
III. Quantitative Data Summary
The following table summarizes the key quantitative data available for a closely related compound, this compound-5-carboxaldehyde. This information should be used as a guideline for handling and transport of this compound.
| Parameter | Value | Reference Compound |
| UN Number | UN 2811 | This compound-5-carboxaldehyde[2] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | This compound-5-carboxaldehyde[2] |
| Partition Coefficient (log Pow) | 1.916 | This compound-5-carboxaldehyde[2] |
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all national and local regulations for hazardous waste.[2] The following protocol provides a step-by-step guide for its safe disposal.
1. Waste Segregation and Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
- Do not mix this compound waste with other waste streams.[2]
- The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
2. Labeling:
- Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
- Indicate the approximate quantity of the waste.
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][5]
- The storage area should be a cool, dry place.
4. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
- Provide the EHS department or contractor with a complete and accurate description of the waste.
5. Final Disposal:
- The final disposal will be carried out by the licensed contractor at an approved waste disposal plant.[2][5] This typically involves high-temperature incineration or other approved methods for destroying chlorinated organic compounds.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichlorothiazole
Essential Safety and Handling Guide for 2,4-Dichlorothiazole
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Classification
This compound and its derivatives are classified as hazardous materials. Based on available safety data for structurally similar compounds like this compound-5-carboxaldehyde, the primary hazards include:
-
Toxicity: Toxic if swallowed.[1]
-
Irritation: Causes serious eye irritation and may cause skin irritation.[1][2]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[3]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] |
| Skin Irritation | May cause skin irritation.[2] |
| Aquatic Toxicity | May be toxic to aquatic organisms.[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Eye protection is crucial to prevent serious irritation.[2][3] An eye bath should be readily available.[3] For situations with a high risk of splashing, a face shield should be worn over goggles.[4] |
| Skin | Impermeable protective clothing and a chemical-resistant apron. | Clothing should be impermeable to prevent skin contact.[3] A chemical-resistant apron provides an additional layer of protection against spills and splashes.[4] |
| Hands | Impermeable, chemical-resistant gloves. | Nitrile, butyl, or neoprene gloves are recommended.[4] Do not use leather or cotton gloves.[4] Wash the outside of gloves before removing them.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for high-risk tasks. | Engineering controls like a fume hood are the primary means of respiratory protection.[3] If ventilation is inadequate or for spills, a NIOSH/MSHA-approved respirator should be used.[6] A self-contained breathing apparatus must be available for emergencies.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.[1]
-
Collect waste in a dedicated, compatible, and properly labeled container.
-
-
Container Management:
-
Final Disposal:
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Take off all contaminated clothing immediately.[2] Rinse the skin with plenty of water or shower.[1] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.[2] |
| Ingestion | Immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1] If the person is conscious, give two glasses of water to drink.[1] |
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 92972-48-0|this compound-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



